Rifapentine-D8
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C47H64N4O12 |
|---|---|
Peso molecular |
885.1 g/mol |
Nombre IUPAC |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26-[(4-cyclopentyl-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)iminomethyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C47H64N4O12/c1-24-13-12-14-25(2)46(59)49-37-32(23-48-51-20-18-50(19-21-51)31-15-10-11-16-31)41(56)34-35(42(37)57)40(55)29(6)44-36(34)45(58)47(8,63-44)61-22-17-33(60-9)26(3)43(62-30(7)52)28(5)39(54)27(4)38(24)53/h12-14,17,22-24,26-28,31,33,38-39,43,53-57H,10-11,15-16,18-21H2,1-9H3,(H,49,59)/b13-12+,22-17+,25-14-,48-23?/t24-,26+,27+,28+,33-,38-,39+,43+,47-/m0/s1/i18D2,19D2,20D2,21D2 |
Clave InChI |
WDZCUPBHRAEYDL-MNEYHIBHSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Rifapentine-D8: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rifapentine-D8 is the deuterated analog of Rifapentine, a potent, long-acting rifamycin (B1679328) antibiotic. It is primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies to ensure the accurate quantification of Rifapentine in biological matrices. This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical applications of this compound, designed to support research and development in the pharmaceutical sciences.
Chemical Structure and Properties
This compound is structurally identical to Rifapentine, with the exception of eight deuterium (B1214612) atoms incorporated into the piperazine (B1678402) moiety. This isotopic labeling results in a higher molecular weight, allowing for its differentiation from the non-labeled compound in mass spectrometry-based assays.
Table 1: General Properties of this compound
| Property | Value | Reference |
| Chemical Name | [(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26-[(E)-(4-cyclopentylpiperazin-1-yl)iminomethyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate-d8 | N/A |
| Synonyms | Prifitin-D8, Cyclopentylrifampicin-D8 | [1] |
| Molecular Formula | C₄₇H₅₆D₈N₄O₁₂ | [2][3] |
| Molecular Weight | 885.08 g/mol | [1][2][3] |
| CAS Number | Not consistently available; Unlabeled CAS: 61379-65-5 | [2] |
Table 2: Physicochemical Properties of Rifapentine (and expected for this compound)
| Property | Value | Reference |
| Appearance | Brick-red to reddish-brown crystalline powder | [4] |
| Solubility | Organic Solvents: Soluble in DMSO and dimethylformamide (~30 mg/mL), ethanol (B145695) (~2 mg/mL), chloroform, and dichloromethane. Aqueous Buffers: Sparingly soluble. | |
| Melting Point | 179-180 °C (for Rifapentine) | [5] |
| Storage Temperature | -20°C | [6] |
| Stability | Stable for ≥4 years when stored properly. Sensitive to moisture and heat. Prone to oxidation. | [7][8] |
Mechanism of Action
The mechanism of action of this compound is identical to that of Rifapentine. It is a bactericidal antibiotic that functions by inhibiting DNA-dependent RNA polymerase in susceptible bacteria, primarily Mycobacterium tuberculosis.[9][10] This inhibition prevents the transcription of bacterial DNA into RNA, thereby halting protein synthesis and leading to cell death.[9] It is important to note that Rifapentine does not inhibit the mammalian counterpart of this enzyme, which accounts for its selective toxicity.[9]
Metabolism
Rifapentine is metabolized in the liver to its primary active metabolite, 25-desacetyl-rifapentine. This biotransformation is also expected for this compound. The deuterated metabolite, 25-desacetyl-rifapentine-D8, is also used as an internal standard in analytical methods.[1]
Caption: Metabolic conversion of this compound.
Experimental Protocols
Bioanalytical Quantification of Rifapentine using this compound Internal Standard
A common application of this compound is as an internal standard for the quantification of Rifapentine in biological samples (e.g., plasma, serum) by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation:
-
A known concentration of this compound (internal standard) is spiked into the biological matrix (e.g., plasma).
-
Proteins are precipitated from the sample using a suitable organic solvent (e.g., acetonitrile).
-
The sample is centrifuged, and the supernatant is collected for analysis.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: The supernatant is injected onto a reverse-phase HPLC column (e.g., C18). A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) buffer) and an organic component (e.g., acetonitrile/methanol) is used to separate Rifapentine and this compound from other matrix components.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Rifapentine and this compound are monitored.
-
Rifapentine: e.g., m/z 877.5 → [product ion]
-
This compound: e.g., m/z 885.5 → [product ion]
-
3. Quantification:
-
The peak area ratio of the analyte (Rifapentine) to the internal standard (this compound) is calculated.
-
A calibration curve is constructed by analyzing a series of standards with known concentrations of Rifapentine and a fixed concentration of this compound.
-
The concentration of Rifapentine in the unknown samples is determined by interpolating their peak area ratios onto the calibration curve.
Caption: Workflow for bioanalysis of Rifapentine.
Synthesis of this compound
A detailed, publicly available experimental protocol for the specific synthesis of this compound was not identified in the surveyed literature. The synthesis of deuterated compounds typically involves the use of deuterated starting materials or reagents in a synthetic route analogous to that of the non-labeled compound. The synthesis of Rifapentine generally starts from Rifamycin S.[11] It is presumed that the deuterated piperazine moiety is introduced during the synthesis to yield this compound.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of Rifapentine in preclinical and clinical research. Its stable isotopic labeling ensures it behaves chromatographically identically to the parent drug while being distinguishable by mass spectrometry, making it the ideal internal standard. This guide provides essential technical information to aid researchers in the effective utilization of this compound in their drug development programs.
References
- 1. japsonline.com [japsonline.com]
- 2. veeprho.com [veeprho.com]
- 3. Solubility of Rifapentine in Different Organic Solvents (2008) | Kun Zhou | 15 Citations [scispace.com]
- 4. usp-pqm.org [usp-pqm.org]
- 5. Rifapentine - Wikipedia [en.wikipedia.org]
- 6. This compound | CAS | LGC Standards [lgcstandards.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. extranet.who.int [extranet.who.int]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. Rifapentine | C47H64N4O12 | CID 135403821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. usp-pqm.org [usp-pqm.org]
Technical Guide: Molecular Weight and Characterization of Rifapentine-D8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular weight of Rifapentine-D8, a deuterated analog of the antibiotic Rifapentine. This document outlines the compound's molecular properties, details a standard experimental protocol for molecular weight determination, and illustrates its mechanism of action.
Molecular Properties of this compound
This compound is a stable isotope-labeled version of Rifapentine, where eight hydrogen atoms have been replaced by deuterium (B1214612). This labeling is a crucial tool in pharmacokinetic and metabolic studies, allowing for the differentiation of the administered drug from its endogenous or non-labeled counterparts.
Quantitative Data Summary
The molecular characteristics of Rifapentine and its deuterated analog, this compound, are summarized in the table below for direct comparison.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Rifapentine | C₄₇H₆₄N₄O₁₂[1] | 877.03 |
| This compound | C₄₇H₅₆D₈N₄O₁₂ [2] | 885.08 |
The increased molecular weight of this compound is a direct result of the substitution of eight protium (B1232500) (¹H) atoms with deuterium (²H or D) atoms. The atomic weight of deuterium is approximately 2.014 atomic mass units (amu), while protium is approximately 1.008 amu.
Experimental Protocol: Molecular Weight Determination by Mass Spectrometry
The molecular weight of this compound is typically confirmed using high-resolution mass spectrometry. The following is a generalized protocol for this analysis.
Objective: To determine the accurate molecular mass of this compound.
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap mass analyzer, coupled with an appropriate ionization source like electrospray ionization (ESI).
Materials:
-
This compound reference standard
-
High-purity solvents (e.g., methanol, acetonitrile, water)
-
Volatile organic acid (e.g., formic acid) for promoting ionization
Procedure:
-
Sample Preparation: A stock solution of this compound is prepared by dissolving a precisely weighed amount of the compound in a suitable solvent (e.g., methanol) to a final concentration of approximately 1 mg/mL. This stock solution is then further diluted to a working concentration (e.g., 1 µg/mL) using the mobile phase solvent.
-
Instrument Calibration: The mass spectrometer is calibrated using a standard calibration mixture appropriate for the mass range of the analyte. This ensures high mass accuracy.
-
Ionization: The prepared sample solution is introduced into the ESI source. ESI is a soft ionization technique that minimizes fragmentation, allowing for the observation of the intact molecular ion.
-
Mass Analysis: The ionized molecules are transferred into the mass analyzer. The instrument is operated in a positive ion mode to detect the protonated molecule, [M+H]⁺.
-
Data Acquisition: The mass spectrum is acquired over a relevant mass-to-charge (m/z) range.
-
Data Analysis: The acquired spectrum is analyzed to identify the peak corresponding to the [M+H]⁺ ion of this compound. The monoisotopic mass is determined from this peak. The expected monoisotopic mass is calculated based on the elemental composition (C₄₇H₅₆D₈N₄O₁₂).
Mechanism of Action of Rifapentine
Rifapentine, like other rifamycins, functions as an antibiotic by inhibiting bacterial DNA-dependent RNA polymerase. The following diagram illustrates this mechanism.
References
Introduction: The Principle of Isotope Dilution Mass Spectrometry
An In-depth Technical Guide on the Mechanism of Rifapentine-D8 as an Internal Standard
In the field of quantitative analysis, particularly in bioanalytical chemistry, achieving high accuracy and precision is paramount. The use of internal standards is a fundamental strategy to correct for analytical variability during sample preparation and analysis. Among the various types of internal standards, stable isotope-labeled (SIL) standards, such as this compound, are considered the gold standard for quantitative liquid chromatography-mass spectrometry (LC-MS) assays.[1]
The mechanism behind their efficacy is rooted in the principle of Isotope Dilution Mass Spectrometry (IDMS).[2] IDMS involves adding a known quantity of an isotopically enriched version of the analyte to the sample at the very beginning of the analytical process.[2][3][4] This SIL internal standard is chemically and physically identical to the analyte of interest, but it has a different mass due to the incorporation of heavy isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). Because the SIL standard behaves identically to the native analyte during extraction, chromatography, and ionization, any sample loss or variation will affect both compounds equally. The mass spectrometer can distinguish between the two compounds based on their mass difference, allowing for the precise measurement of their signal ratio. This ratio remains constant throughout the workflow and is used to calculate the analyte's concentration with exceptional accuracy, effectively nullifying errors from sample handling and matrix effects.
Core Mechanism of this compound
This compound is the deuterated analogue of Rifapentine, an antibiotic used to treat tuberculosis. In this compound, eight hydrogen atoms on the molecule have been replaced by deuterium atoms, increasing its mass while preserving its chemical structure and properties. This near-perfect chemical mimicry is the key to its function as an ideal internal standard for the quantification of Rifapentine in complex biological matrices like plasma or human milk.
The core mechanism operates on the following principles:
-
Physicochemical Equivalence : this compound exhibits the same extraction recovery, chromatographic behavior, and ionization efficiency as native Rifapentine. This ensures that it co-elutes with Rifapentine from the liquid chromatography column, experiencing the same matrix-induced ion suppression or enhancement in the mass spectrometer's source.
-
Mass Differentiation : Despite its chemical similarity, the mass difference between this compound and Rifapentine allows them to be easily distinguished by a mass spectrometer. In a typical LC-MS/MS experiment using Multiple Reaction Monitoring (MRM), specific mass-to-charge (m/z) transitions are selected for both the analyte (Rifapentine) and the internal standard (this compound), ensuring no signal overlap.
-
Ratio Consistency : A precise, known amount of this compound is added ("spiked") into every sample and calibration standard before any processing steps (e.g., protein precipitation, extraction). As the sample is processed, any loss of Rifapentine is accompanied by a proportional loss of this compound. Consequently, the ratio of their signal responses measured by the mass spectrometer remains constant. This stable ratio is then used to construct the calibration curve and accurately determine the concentration of Rifapentine in unknown samples, correcting for procedural inconsistencies.
Generalized Experimental Protocol
The following is a detailed methodology for a typical bioanalytical assay for Rifapentine using this compound as an internal standard, based on common practices in the literature.
3.1 Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of human plasma into a 96-well plate or microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution (e.g., 500 ng/mL in methanol) to each sample, calibrator, and quality control (QC) sample.
-
Add 450 µL of an extraction solvent, such as acetonitrile (B52724) containing 0.5 mg/mL ascorbic acid (to prevent degradation), to precipitate proteins.
-
Cap the plate or tubes and vortex-mix for approximately 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Carefully transfer a 400 µL aliquot of the clear supernatant to a new 96-well plate for analysis.
-
Inject a small volume (e.g., 1-10 µL) of the supernatant into the LC-MS/MS system.
3.2 Liquid Chromatography (LC) Conditions
-
LC System : An ultra-performance liquid chromatography (UPLC) system is often used for high-throughput analysis.
-
Column : A reverse-phase C8 or C18 column (e.g., Waters BEH C8, 50 x 2.1 mm, 1.7 µm particle size) is typically employed.
-
Mobile Phase A : 5 mM ammonium (B1175870) formate (B1220265) in water.
-
Mobile Phase B : Acetonitrile (often with a small percentage of an organic solvent like DMSO).
-
Gradient : A gradient elution is used to separate the analytes from matrix components.
-
Flow Rate : A typical flow rate is around 0.5 - 1.0 mL/min.
-
Column Temperature : Maintained at ambient or a controlled temperature (e.g., 30°C).
-
Total Run Time : Optimized for throughput, often between 4 to 8 minutes.
3.3 Mass Spectrometry (MS) Conditions
-
Mass Spectrometer : A triple quadrupole mass spectrometer is used for its high sensitivity and specificity.
-
Ionization Source : Electrospray Ionization (ESI) in positive ion mode is standard.
-
Analysis Mode : Multiple Reaction Monitoring (MRM) is used to monitor specific parent → product ion transitions for both Rifapentine and this compound.
-
Ion Transitions : The specific m/z values are optimized for the instrument but are based on the molecular weights and fragmentation patterns of the compounds.
Data Presentation
Quantitative data from published bioanalytical methods are summarized below.
Table 1: Example LC-MS/MS Parameters for Rifapentine and its Deuterated Internal Standard.
| Parameter | Rifapentine | Rifapentine-D9* | Reference |
|---|---|---|---|
| Ionization Mode | ESI Positive | ESI Positive | |
| Parent Ion (Q1 m/z) | 878.2 | 887.5 | |
| Product Ion (Q3 m/z) | 846.6 | 855.3 | |
| Retention Time (min) | ~2.45 | ~2.30 |
*Note: Data for Rifapentine-D9 is presented as a close analogue to this compound, illustrating the mass shift principle. The retention time for deuterated standards can be slightly earlier than the native analyte.
Table 2: Summary of Method Validation Parameters from a Representative Assay.
| Validation Parameter | Rifapentine | 25-desacetyl Rifapentine | Reference |
|---|---|---|---|
| Linearity Range (ng/mL) | 60.06 - 8008.13 | 30.00 - 4000.02 | |
| LLOQ (ng/mL) | 60.06 | 30.00 | |
| Inter-run Accuracy at LLOQ (%) | 98.40 | 95.81 | |
| Inter-run Precision at LLOQ (%CV) | 3.59 | 4.83 | |
| Intra-run Accuracy Range (%) | 95.53 - 102.54 | 95.32 - 96.18 |
| Intra-run Precision Range (%CV) | 0.99 - 2.61 | 3.24 - 6.90 | |
Mandatory Visualizations
The following diagrams illustrate the core principles and workflows described.
References
Isotopic Purity of Rifapentine-D8 for Mass Spectrometry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity of Rifapentine-D8, a critical internal standard for the accurate quantification of the antibiotic Rifapentine (B610483) in biological matrices using mass spectrometry. The guide details the importance of isotopic purity, methods for its determination, and practical considerations for its use in bioanalytical assays.
Introduction to this compound as an Internal Standard
Rifapentine is a potent, long-acting rifamycin (B1679328) derivative used in the treatment of tuberculosis. Accurate measurement of its concentration in plasma and other biological fluids is crucial for pharmacokinetic and toxicokinetic studies. Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS). These standards exhibit nearly identical physicochemical properties to the analyte of interest, allowing for correction of variability during sample preparation and analysis, thereby enhancing the accuracy and precision of the results.[1]
This compound and its metabolite, 25-Desacetyl this compound, are commonly used as internal standards in such assays.[1] The deuterium (B1214612) labeling ensures that the internal standard is chemically identical to the analyte but has a different mass-to-charge ratio (m/z), allowing for their simultaneous detection and quantification by the mass spectrometer.
The Critical Role of Isotopic Purity
The utility of a deuterated internal standard is fundamentally dependent on its isotopic purity. Isotopic purity refers to the percentage of the labeled compound that contains the specified number of deuterium atoms. For this compound, ideal isotopic purity would mean that 100% of the molecules contain exactly eight deuterium atoms. However, due to the complexities of chemical synthesis, complete deuteration is rarely achieved.
The presence of isotopologues with fewer than eight deuterium atoms (e.g., D7, D6, etc.) can compromise the accuracy of the quantitative assay. This is particularly problematic if the unlabeled analyte (D0) is present as a significant impurity in the internal standard, as this will lead to an overestimation of the analyte concentration. Therefore, a thorough characterization of the isotopic distribution of this compound is essential before its use in regulated bioanalysis.
Quantitative Data on Isotopic Purity
While specific certificates of analysis for commercially available this compound are not always publicly accessible, the following tables summarize typical and reported purity data. It is crucial for researchers to obtain a lot-specific certificate of analysis from the supplier that details the isotopic distribution.
Table 1: Representative Isotopic Distribution of this compound
| Isotopic Species | Relative Abundance (%) |
| D8 (Fully Deuterated) | > 98% |
| D7 | < 2% |
| D6 | < 0.5% |
| D5 | < 0.1% |
| D0 (Unlabeled) | < 0.05% |
Note: This table represents a typical profile for a high-quality this compound standard suitable for bioanalytical applications. Actual values may vary between batches and suppliers.
Table 2: Reported Purity of this compound and its Metabolite
| Compound | Reported Purity | Method | Reference |
| This compound | >95% | HPLC | LGC Standards[2][3] |
| Desacetyl this compound | 93.61% | HPLC | Clearsynth[4] |
| 25-Desacetyl rifapentine D8 | 90.05% | Not Specified | Parghale et al., 2025[5] |
Note: HPLC purity reflects chemical purity and not necessarily isotopic purity. The 90.05% value is more indicative of isotopic enrichment.
Experimental Protocols for Isotopic Purity Determination
The determination of isotopic purity for deuterated compounds like this compound is typically performed using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6]
High-Resolution Mass Spectrometry (HRMS) Method
Objective: To determine the isotopic distribution of this compound by accurately measuring the relative abundance of each isotopologue.
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography system (LC-HRMS).
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a working concentration of 1 µg/mL with the same solvent.
-
-
Liquid Chromatography:
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan mode with a mass range that encompasses the expected m/z values of all isotopologues (e.g., m/z 870-890 for this compound).
-
Resolution: Set to a high resolution (e.g., > 60,000 FWHM) to resolve the isotopic peaks.
-
Data Acquisition: Acquire data for the chromatographic peak corresponding to this compound.
-
-
Data Analysis:
-
Extract the mass spectrum for the this compound peak.
-
Identify the monoisotopic peaks for each isotopologue (D0 to D8).
-
Integrate the peak area for each isotopologue.
-
Calculate the relative abundance of each isotopologue as a percentage of the total integrated area of all isotopologues.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Method
Objective: To confirm the positions of deuterium labeling and to provide an independent assessment of isotopic enrichment.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a deuterium probe.
Methodology:
-
Sample Preparation:
-
Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a concentration of approximately 5-10 mg/mL.
-
-
¹H NMR Spectroscopy:
-
Acquire a standard proton NMR spectrum.
-
The absence or significant reduction of signals at the positions expected for the deuterated protons confirms the location of deuterium labeling.
-
Integration of the residual proton signals at the labeled positions relative to a non-deuterated signal in the molecule can provide an estimate of the isotopic enrichment.
-
-
²H NMR Spectroscopy:
-
Acquire a deuterium NMR spectrum.
-
The presence of signals at the chemical shifts corresponding to the labeled positions directly confirms the incorporation of deuterium.
-
The relative integration of these signals can provide information on the distribution of deuterium across the different labeled sites.
-
Visualizing Workflows and Concepts
To aid in the understanding of the experimental and logical processes involved in the assessment of this compound, the following diagrams are provided.
Caption: Workflow for the determination of isotopic purity of this compound.
Caption: Data analysis workflow for HRMS-based isotopic purity assessment.
Conclusion
The isotopic purity of this compound is a cornerstone for the development of robust and reliable quantitative bioanalytical methods for Rifapentine. Researchers and drug development professionals must ensure that the internal standard used in their studies is of high isotopic purity and is thoroughly characterized. This guide provides the fundamental knowledge and detailed methodologies required to assess the isotopic purity of this compound, thereby contributing to the generation of high-quality data in pharmacokinetic and clinical studies. It is imperative to always refer to the supplier's certificate of analysis for lot-specific isotopic distribution data before utilizing this compound as an internal standard.
References
- 1. veeprho.com [veeprho.com]
- 2. This compound | CAS | LGC Standards [lgcstandards.com]
- 3. This compound | CAS | LGC Standards [lgcstandards.com]
- 4. clearsynth.com [clearsynth.com]
- 5. japsonline.com [japsonline.com]
- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Rifapentine-D8: A Technical Guide to Certificate of Analysis and Specifications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the certificate of analysis and specifications for Rifapentine-D8, a deuterated analog of the antibiotic Rifapentine. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this stable isotope-labeled compound.
Physicochemical Properties and Specifications
This compound is a synthetic, stable isotope-labeled version of Rifapentine, a rifamycin-class antibiotic primarily used in the treatment of tuberculosis. The deuterium (B1214612) labeling makes it a suitable internal standard for pharmacokinetic and bioanalytical studies involving Rifapentine.
General Information
| Parameter | Specification |
| Chemical Name | 3-[[(4-Cyclopentyl-1-piperazinyl)imino]methyl]-rifamycin-d8 |
| Synonyms | Priftin-D8, Cyclopentylrifampicin-D8 |
| Molecular Formula | C₄₇H₅₆D₈N₄O₁₂[1][2] |
| Molecular Weight | 885.08 g/mol [1][2] |
| CAS Number | Not Assigned |
| Appearance | A crystalline solid[3] |
| Storage | -20°C[1] |
Quality Control Specifications
The following table outlines the typical specifications found on a Certificate of Analysis for this compound. These specifications ensure the identity, purity, and quality of the compound.
| Test | Method | Acceptance Criteria |
| Identification by HPLC | HPLC-UV | Retention time of the sample corresponds to the retention time of a reference standard. |
| Identification by Mass Spectrometry | LC-MS/MS | The mass spectrum of the sample exhibits the expected molecular ion and fragmentation pattern. |
| Purity (by HPLC) | HPLC-UV | ≥95%[1] |
| Isotopic Purity | Mass Spectrometry | ≥98% Deuterium incorporation |
| Loss on Drying | Gravimetric | ≤ 2.0% |
| Residue on Ignition | Gravimetric | ≤ 0.1% |
| Heavy Metals | ICP-MS | ≤ 20 ppm |
| Residual Solvents | GC-HS | Meets USP <467> requirements |
| Related Substances (Impurities) | HPLC-UV | Individual Impurity: ≤ 0.5%Total Impurities: ≤ 2.0% |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible analysis of this compound. The following sections describe the key experimental protocols for determining the purity and identity of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is used to assess the purity of this compound by separating it from potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 7.7) and acetonitrile.[4]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.[4]
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a standard solution of this compound at a known concentration in a suitable diluent (e.g., acetonitrile/water mixture).
-
Prepare the sample solution of the this compound batch to be tested at the same concentration.
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identification and Bioanalysis
LC-MS/MS is a highly sensitive and specific method for the identification of this compound and its quantification in biological matrices. The following is a typical protocol for the analysis of Rifapentine and its deuterated internal standards.[5]
-
Instrumentation: A triple quadrupole mass spectrometer coupled with an HPLC system.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Supelco Discovery C18, 10 cm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: A mixture of acetonitrile/methanol (50:50 v/v) and 10 mM ammonium (B1175870) formate (B1220265) (70:30 v/v).[5]
-
Flow Rate: 1.0 mL/minute.[5]
-
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[5]
-
Monitored Transition (MRM): The specific precursor-to-product ion transition for this compound would be determined by direct infusion and would be slightly higher than that of unlabeled Rifapentine (m/z 878.2 -> 846.6).[6]
-
Source Parameters: Optimized settings for curtain gas, collision gas, declustering potential, and collision energy.[5]
-
-
Sample Preparation (from plasma):
-
To 100 µL of plasma, add an internal standard solution.
-
Precipitate proteins by adding acetonitrile.
-
Vortex and centrifuge the sample.
-
Inject the supernatant into the LC-MS/MS system.
-
Mechanism of Action and Analytical Workflow Diagrams
Visual representations of complex processes are essential for clear understanding. The following diagrams, created using the DOT language, illustrate the mechanism of action of Rifapentine and a typical analytical workflow.
Caption: Mechanism of action of Rifapentine.
Caption: Quality control workflow for this compound.
References
- 1. This compound | CAS | LGC Standards [lgcstandards.com]
- 2. This compound | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Quantification of Rifapentine, a Potent Antituberculosis Drug, from Dried Blood Spot Samples Using Liquid Chromatographic-Tandem Mass Spectrometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. japsonline.com [japsonline.com]
Understanding Deuterium Labeling in Rifapentine-D8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Rifapentine-D8, a deuterated analog of the antibiotic Rifapentine. This document details the rationale behind deuterium (B1214612) labeling, the specific location of the deuterium atoms in this compound, its synthesis, and its application in research and development, particularly as an internal standard in bioanalytical methods.
Introduction to Rifapentine and the Significance of Deuterium Labeling
Rifapentine is a semi-synthetic antibiotic belonging to the rifamycin (B1679328) class. It is a key drug in the treatment of tuberculosis, acting by inhibiting the DNA-dependent RNA polymerase of mycobacteria. In the pursuit of enhancing drug development processes, stable isotope-labeled compounds, such as this compound, have become indispensable tools.
Deuterium (²H), a stable isotope of hydrogen, possesses a neutron in addition to a proton, making it approximately twice as heavy as protium (B1232500) (¹H). The substitution of hydrogen with deuterium can lead to a stronger chemical bond (C-D vs. C-H), a phenomenon known as the kinetic isotope effect. This property can alter the rate of metabolic reactions, a feature leveraged in drug discovery to improve pharmacokinetic profiles. However, the primary application of this compound is as an internal standard in quantitative bioanalysis. Its chemical similarity to Rifapentine ensures it behaves almost identically during sample extraction and chromatographic separation, while its distinct mass allows for separate detection by mass spectrometry.
Elucidation of the Deuterium Labeling in this compound
Molecular Structure and Position of Deuterium Labels
This compound has a molecular formula of C₄₇H₅₆D₈N₄O₁₂ and a molecular weight of approximately 885.08 g/mol .[1][2][3] The eight deuterium atoms are strategically incorporated into the piperazine (B1678402) ring of the 4-cyclopentyl-1-piperazinylamino side chain. This specific placement is crucial as it is a metabolically stable position, ensuring the isotopic label is not lost during biological processing.
The IUPAC name for this compound is [(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26-[(E)-(4-cyclopentylpiperazin-1-yl)iminomethyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.1⁴,⁷.0⁵,²⁸]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate-d8. The deuterated piperazine moiety is a key feature for its use as an internal standard.
A major metabolite of Rifapentine is 25-desacetyl-rifapentine. The corresponding deuterated metabolite, 25-desacetyl-rifapentine-d8, is also utilized as an internal standard in analytical methods.[4][5] Its synonym, 3-[[(4-Cyclopentyl-1-piperazinyl) imino] methyl]-25-O-deacetyl-rifamycin-D8, further confirms the location of the deuterium atoms on the piperazine ring.[4]
Figure 1. Schematic representation of the deuterated piperazine ring in this compound.
Synthesis of this compound
While specific, detailed protocols for the synthesis of this compound are proprietary, the general synthetic strategy can be inferred from the synthesis of Rifapentine and deuterated building blocks. The synthesis likely involves a two-step process:
-
Synthesis of Deuterated 1-Amino-4-cyclopentylpiperazine: The key starting material is a deuterated version of 1-amino-4-cyclopentylpiperazine. This can be achieved through methods such as reductive amination of a deuterated piperazine precursor with cyclopentanone.
-
Condensation with 3-Formylrifamycin SV: The deuterated 1-amino-4-cyclopentylpiperazine is then condensed with 3-formylrifamycin SV to yield this compound. This reaction is a standard method for the synthesis of rifamycin derivatives.
Figure 2. Plausible synthetic workflow for this compound.
Analytical Characterization and Quantitative Data
This compound is rigorously characterized to confirm its identity, purity, and isotopic enrichment. The primary analytical techniques employed are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy, complemented by High-Performance Liquid Chromatography (HPLC) for purity assessment.
Mass Spectrometry
Mass spectrometry is essential for confirming the molecular weight of this compound and for its quantification in biological matrices.
| Compound | Molecular Formula | Exact Mass (monoisotopic) | [M+H]⁺ (m/z) |
| Rifapentine | C₄₇H₆₄N₄O₁₂ | 876.4521 | 877.4594 |
| This compound | C₄₇H₅₆D₈N₄O₁₂ | 884.5024 | 885.5097 |
| 25-desacetyl-rifapentine | C₄₅H₆₂N₄O₁₁ | 834.4415 | 835.4488 |
| 25-desacetyl-rifapentine-d8 | C₄₅H₅₄D₈N₄O₁₁ | 842.4918 | 843.4991 |
Table 1. Mass Spectrometry Data for Rifapentine and its Deuterated Analogs.
In tandem mass spectrometry (LC-MS/MS) applications, specific precursor-to-product ion transitions are monitored for quantification.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Rifapentine | 877.5 | 151.1 |
| 25-desacetyl-rifapentine | 835.4 | 453.2 |
| Rifapentine-D9 (as IS) | 887.5 | 855.3 |
| 25-desacetyl-rifapentine-D8 (as IS) | 843.3 | 811.4 |
Table 2. Exemplary LC-MS/MS Transitions for Rifapentine and its Deuterated Internal Standards (IS). Note: Different studies may use slightly different transitions.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific NMR data for this compound is not publicly available, ¹H NMR spectroscopy would be used to confirm the absence of signals from the piperazine ring protons, and ²H NMR would show signals corresponding to the deuterium nuclei at these positions. ¹³C NMR would show characteristic shifts for the carbon atoms of the deuterated piperazine ring.
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to determine the chemical purity of this compound. A typical purity specification for use as an analytical standard is >98%.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are often proprietary. However, based on published methods for similar compounds, the following outlines the general procedures.
General Protocol for LC-MS/MS Analysis of Rifapentine in Biological Matrices
This protocol outlines a general procedure for the quantification of Rifapentine in plasma using this compound as an internal standard.
Figure 3. General workflow for bioanalytical sample processing.
-
Sample Preparation: A known volume of the biological matrix (e.g., plasma) is aliquoted.
-
Internal Standard Spiking: A precise amount of this compound internal standard solution is added.
-
Extraction: Proteins are precipitated with a solvent like acetonitrile. The supernatant is then separated. Alternatively, liquid-liquid extraction can be performed.
-
Concentration: The solvent is evaporated under a stream of nitrogen.
-
Reconstitution: The residue is reconstituted in a suitable mobile phase.
-
LC-MS/MS Analysis: The prepared sample is injected into an LC-MS/MS system for analysis.
| Parameter | Typical Conditions |
| LC Column | C18 reverse-phase column |
| Mobile Phase | Gradient of aqueous buffer (e.g., ammonium (B1175870) formate) and organic solvent (e.g., acetonitrile/methanol) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 3. Typical LC-MS/MS Parameters.
Metabolic Pathways of Rifapentine
The primary metabolic pathway for Rifapentine is deacetylation at the C-25 position to form its active metabolite, 25-desacetyl-rifapentine.[8][9] Other minor metabolites include 3-formyl-rifapentine and 3-formyl-25-desacetyl-rifapentine.[8] The deuterium labels on the piperazine ring of this compound are distant from the primary site of metabolism, ensuring the stability of the label.
Figure 4. Simplified metabolic pathway of Rifapentine.
Applications in Drug Development
The primary application of this compound is as an internal standard for the quantitative analysis of Rifapentine in various biological matrices such as plasma, serum, and tissues. Its use is critical in:
-
Pharmacokinetic studies: To accurately determine the absorption, distribution, metabolism, and excretion (ADME) of Rifapentine.
-
Bioequivalence studies: To compare the bioavailability of different formulations of Rifapentine.
-
Therapeutic drug monitoring: To ensure that patients are receiving an optimal dose of the drug.
Conclusion
This compound, with its deuterium labeling on the metabolically stable piperazine ring, is an essential tool for the accurate and precise quantification of Rifapentine in biological samples. This technical guide has provided an in-depth overview of its structure, synthesis, and analytical characterization, highlighting its critical role in advancing the research and development of Rifapentine-based therapies for tuberculosis. The use of such stable isotope-labeled standards is fundamental to generating high-quality data in preclinical and clinical studies.
References
- 1. genesisbiopharma.co [genesisbiopharma.co]
- 2. 1-Amino-4-cyclopentylpiperazine - (Amines|Other amines):Koei Chemical Co., Ltd [koeichem.com]
- 3. veeprho.com [veeprho.com]
- 4. Quantification of Rifapentine, a Potent Antituberculosis Drug, from Dried Blood Spot Samples Using Liquid Chromatographic-Tandem Mass Spectrometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 6. clearsynth.com [clearsynth.com]
- 7. This compound | CAS | LGC Standards [lgcstandards.com]
- 8. Toronto Research Chemicals 5MG this compound, Quantity: 5 miligramos | Fisher Scientific [fishersci.es]
- 9. Rifapentine | Simson Pharma Limited [simsonpharma.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Rifapentine-D8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of Rifapentine-D8, a deuterated analog of the antibiotic Rifapentine. Given its primary role as an internal standard in bioanalytical and pharmacokinetic studies, this document also details the experimental protocols for its application in liquid chromatography-mass spectrometry (LC-MS/MS) methods. For comparative purposes, the well-documented properties of the non-labeled Rifapentine are also presented.
Core Physical and Chemical Properties
This compound is a stable isotope-labeled version of Rifapentine, designed for use in quantitative analysis where it serves as an ideal internal standard, exhibiting similar chemical behavior and chromatographic retention to the parent drug but with a distinct mass-to-charge ratio.
Quantitative Data Summary for this compound
| Property | Value | Source(s) |
| Molecular Formula | C47H56D8N4O12 | [1][2][3] |
| Molecular Weight | 885.08 g/mol | [1] |
| Purity (by HPLC) | >95% | |
| Storage Temperature | -20°C |
Comparative Quantitative Data for Rifapentine (Non-labeled)
For contextual understanding, the following table summarizes the physical and chemical properties of the parent compound, Rifapentine.
| Property | Value | Source(s) |
| Molecular Formula | C47H64N4O12 | |
| Molecular Weight | 877.03 g/mol | |
| Melting Point | 179-180 °C | |
| Boiling Point | 969.3 ± 65.0 °C (Predicted) | |
| Appearance | Crystalline red-to-orange powder | |
| Solubility | - Slightly soluble in methanol (B129727) and ethanol (B145695). - Soluble in DMSO and dimethyl formamide (B127407) (DMF) at ~30 mg/mL. - Sparingly soluble in water and aqueous buffers. - Solubility in organic solvents increases in the order: chloroform (B151607) > methanol > dichloromethane (B109758) > ethanol > acetone. | |
| UV/Vis Absorption Maxima (λmax) | 237, 253, 336, 478 nm | |
| Stability | Stable for ≥4 years at room temperature as a crystalline solid. |
Experimental Protocols
This compound is predominantly used as an internal standard in the quantification of Rifapentine and its metabolites in biological matrices. Below are detailed methodologies from cited bioanalytical studies.
Quantification of Rifapentine and 25-Desacetyl Rifapentine in Human Plasma by LC-MS/MS
This method demonstrates the use of deuterated internal standards, including a derivative of this compound, for accurate quantification in a clinical research setting.
Sample Preparation:
-
Stock Solution Preparation : A stock solution of 25-Desacetyl this compound is prepared by weighing approximately 1 mg of the analytical standard and dissolving it in 1 ml of methanol to achieve a concentration of 1,000 µg/ml.
-
Internal Standard Spiking : The internal standard solution is added to the human plasma samples prior to extraction.
Chromatographic Conditions:
-
LC System : Sciex Exton LC system.
-
Column : Supelco Discovery C18 (10 cm x 4.6 mm, 5 µm particle size).
-
Mobile Phase : A mixture of acetonitrile (B52724) and methanol (50:50 v/v) and 10 mM ammonium (B1175870) formate (B1220265) (70:30 v/v).
-
Flow Rate : 1 ml/minute.
-
Total Run Time : 8.00 minutes.
Mass Spectrometric Detection:
-
Mass Spectrometer : Sciex API 4500 triple-quadrupole mass spectrometer.
-
Ionization Source : Electrospray ionization (ESI) in positive ion mode [M+H]+.
-
Detection Mode : Multiple Reaction Monitoring (MRM).
-
Retention Times :
-
Rifapentine: 2.45 minutes.
-
25-Desacetyl Rifapentine: 1.77 minutes.
-
Rifapentine-D9 (IS): 2.30 minutes.
-
25-Desacetyl this compound (IS): 1.68 minutes.
-
Quantification of Rifapentine in Dried Blood Spots (DBS) by LC-MS/MS
This protocol outlines the use of a deuterated internal standard for the analysis of Rifapentine from dried blood spots, a valuable technique for pharmacokinetic studies.
Sample Preparation:
-
A 6.0-mm spot is punched from the Whatman protein saver 903 card and placed into a 96-deep-well plate.
-
20 µl of a 500 ng/ml solution of the internal standard ([2H3]rifampin) is added to each well.
-
450 µl of an extraction solvent (90:10 methanol-to-50 mM ammonium formate buffer with 0.5 mg/ml ascorbic acid) is added.
-
The plate is capped and mixed on a titer plate shaker for 1 hour.
-
A 400-µl aliquot of the supernatant is transferred to a new 96-well plate for analysis.
Chromatographic Conditions:
-
Column : Waters BEH C8 (50 x 2.1 mm, 1.7-µm particle size) at ambient temperature.
-
Mobile Phase A : 5 mM ammonium formate in water.
-
Mobile Phase B : 3% DMSO in acetonitrile.
Mass Spectrometric Detection:
-
The method is validated for an analytical measuring range of 50 to 80,000 ng/ml for Rifapentine and its metabolite in whole-blood DBS.
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound.
Caption: Bioanalytical workflow for Rifapentine quantification.
Mechanism of Action of Parent Compound: Rifapentine
While this compound is used as an analytical tool, its parent compound, Rifapentine, is a potent antibiotic. Its mechanism of action involves the inhibition of DNA-dependent RNA polymerase in susceptible bacteria, thereby preventing the synthesis of bacterial RNA and leading to cell death. It is active against a broad spectrum of gram-positive and gram-negative organisms, with its primary clinical use being the treatment of tuberculosis caused by Mycobacterium tuberculosis.
Caption: Rifapentine's mechanism of action.
References
Rifapentine-D8: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for Rifapentine-D8. As a deuterated analog of Rifapentine, its stability profile is comparable to the parent compound. This document synthesizes available data on storage, handling, and stability under various stress conditions, providing essential information for its use as an internal standard in analytical and pharmacokinetic research.
Overview and Storage Recommendations
This compound is a stable isotope-labeled version of Rifapentine, an antibiotic used in the treatment of tuberculosis. It serves as an invaluable internal standard for bioanalytical methods, enabling precise quantification in complex biological matrices. Proper storage is paramount to maintain its integrity and ensure the accuracy of experimental results.
Based on information from various suppliers, the following storage conditions are recommended:
-
Long-term Storage: For extended periods, this compound should be stored at -20°C.
-
Short-term Storage: For more immediate use, refrigeration at 2-8°C is also acceptable.
For the non-deuterated form, Rifapentine, tablets are typically stored at room temperature, between 20°C and 25°C, and protected from excessive heat and humidity.
Quantitative Stability Data
Forced degradation studies are critical for understanding the intrinsic stability of a drug substance. While specific quantitative stability data for this compound is not extensively published, the stability profile of Rifapentine provides a strong surrogate. The following table summarizes data from forced degradation studies on Rifapentine.
| Stress Condition | Reagent/Details | Duration | Temperature | Degradation (%) | Reference |
| Acid Hydrolysis | 0.1 M HCl | 2 hours | Reflux | ~30% | [1] |
| Alkaline Hydrolysis | 0.1 M NaOH | 30 minutes | Reflux | Significant | [2] |
| Oxidative Degradation | 30% H₂O₂ | 24 hours | Room Temp. | Significant | [2] |
| Thermal Degradation | Heat | 48 hours | 80°C | Minimal | [2] |
| Photolytic Degradation | UV Light (254 nm) | 24 hours | Room Temp. | Significant | [2] |
Note: The term "Significant" is used where specific percentages were not provided in the source material but substantial degradation was reported.
Experimental Protocols
Stability-Indicating HPLC Method for Rifapentine
This protocol describes a typical reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of Rifapentine and its degradation products.
3.1.1. Chromatographic Conditions
-
Column: Thermo BDS-Hypersil C18 (250mm × 4.6mm, 5µm)
-
Mobile Phase: Gradient mixture of:
-
Mobile Phase A: 0.025M Sodium dihydrogen orthophosphate buffer (pH 7.7) and acetonitrile (B52724) (90:10 v/v)
-
Mobile Phase B: 0.025M Sodium dihydrogen orthophosphate buffer (pH 7.7) and acetonitrile (30:70 v/v)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Column Temperature: 25°C
-
Injection Volume: 20 µL
3.1.2. Sample Preparation for Forced Degradation Studies
-
Acid Degradation: Dissolve 50 mg of Rifapentine in 50 mL of 0.1 M HCl. Reflux for 2 hours, cool, and neutralize with 0.1 M NaOH. Dilute with diluent to the desired concentration.
-
Alkaline Degradation: Dissolve 50 mg of Rifapentine in 50 mL of 0.1 M NaOH. Reflux for 30 minutes, cool, and neutralize with 0.1 M HCl. Dilute with diluent.
-
Oxidative Degradation: Dissolve 50 mg of Rifapentine in 50 mL of 30% hydrogen peroxide. Store at room temperature for 24 hours and then dilute.
-
Thermal Degradation: Keep 50 mg of solid Rifapentine in an oven at 80°C for 48 hours. Dissolve in diluent to the required concentration.
-
Photolytic Degradation: Expose a solution of Rifapentine (1000 µg/mL) to UV light (254 nm) for 24 hours and then dilute.
Bioanalytical LC-MS/MS Method Using this compound
This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Rifapentine in human plasma using this compound as an internal standard.
3.2.1. Chromatographic and Mass Spectrometric Conditions
-
Column: Supelco Discovery C18 (10 cm × 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile/Methanol (50:50 v/v) and 10 mM Ammonium Formate (70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Mass Spectrometer: Triple quadrupole with electrospray ionization (ESI) in positive ion mode
-
MRM Transitions: Specific ion transitions for Rifapentine, 25-desacetyl rifapentine, and their deuterated internal standards (Rifapentine-D9 and 25-desacetyl this compound) are monitored
3.2.2. Sample Preparation
-
To a 50 µL aliquot of human plasma, add 25 µL of the internal standard working solution (containing Rifapentine-D9 and 25-desacetyl this compound) and 25 µL of methanol
-
Vortex the sample and then add 150 µL of a protein precipitation solvent (e.g., acetonitrile with 0.1% trifluoroacetic acid)
-
Vortex again and centrifuge to pellet the precipitated proteins.
-
Inject the supernatant into the LC-MS/MS system.
Visualizations
Metabolic Pathway of Rifapentine
Rifapentine is primarily metabolized in the liver to its active metabolite, 25-desacetyl rifapentine, through the action of esterase enzymes.
Caption: Metabolic conversion of Rifapentine.
Experimental Workflow for Forced Degradation Study
The following diagram illustrates a general workflow for conducting a forced degradation study of Rifapentine to assess its stability.
Caption: Forced degradation study workflow.
References
Methodological & Application
Application Note: High-Throughput Analysis of Rifapentine in Human Plasma Using Rifapentine-D8 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Rifapentine (B610483) in human plasma. The protocol employs Rifapentine-D8 as an internal standard (IS) to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. The methodology presented herein is adapted from established and validated procedures for the bioanalysis of Rifapentine, providing a comprehensive guide for researchers, scientists, and drug development professionals.[1][2]
Introduction
Rifapentine is a potent antibiotic primarily used in the treatment of tuberculosis. Accurate measurement of its concentration in biological matrices is crucial for optimizing dosage regimens and ensuring therapeutic efficacy. LC-MS/MS has emerged as the preferred analytical technique due to its high sensitivity, selectivity, and speed.[2][3] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting matrix effects and variabilities in sample processing and instrument response, thereby enhancing the reliability of the analytical results. This document provides a detailed protocol for the extraction and quantification of Rifapentine from human plasma using this compound.
Experimental
Materials and Reagents
-
Rifapentine analytical standard
-
This compound (Internal Standard)
-
LC-MS grade methanol (B129727) and acetonitrile[1]
-
HPLC-grade water[1]
-
Ammonium formate[1]
-
Formic acid[1]
-
Tertiary butyl methyl ether (or other suitable extraction solvent)[2]
Stock and Working Solutions
-
Rifapentine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Rifapentine in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Standard and Quality Control (QC) Solutions: Prepare serial dilutions of the Rifapentine stock solution in a suitable solvent (e.g., methanol:water, 70:30, v/v) to create calibration curve standards and QC samples at various concentration levels (e.g., LLOQ, LQC, MQC, HQC).[4]
-
Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration suitable for spiking into plasma samples.
Sample Preparation: Liquid-Liquid Extraction (LLE)
A liquid-liquid extraction procedure is recommended for the efficient extraction of Rifapentine from human plasma.[2]
-
Pipette 100 µL of human plasma (sample, blank, or calibration standard) into a microcentrifuge tube.
-
Add 50 µL of the this compound internal standard working solution to all tubes except for the blank.
-
Vortex for 10 seconds.
-
Add 200 µL of water and vortex to mix.[2]
-
Add 2.5 mL of tertiary butyl methyl ether.[2]
-
Mix on a shaker for 10 minutes at 60 rpm.[2]
-
Centrifuge at 4000 rpm for 5 minutes at 5°C.[2]
-
Transfer 2 mL of the supernatant (organic layer) to a clean tube.[2]
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.[2]
-
Reconstitute the residue in 500 µL of the mobile phase and vortex.[2]
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[2]
LC-MS/MS Instrumentation and Conditions
The following tables summarize the recommended chromatographic and mass spectrometric conditions. These may be optimized for specific instrumentation.
Table 1: Chromatographic Conditions [1][2]
| Parameter | Condition |
| HPLC System | Sciex Exton LC system or equivalent[2] |
| Column | Supelco Discovery C18 (10 cm x 4.6 mm, 5 µm) or equivalent[1][2] |
| Mobile Phase | A: 10 mM Ammonium Formate in WaterB: Acetonitrile:Methanol (50:50, v/v) |
| Gradient | 70% B |
| Flow Rate | 1.0 mL/min[1][2] |
| Injection Volume | 5-10 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 8 minutes[2] |
Table 2: Mass Spectrometric Conditions [1][2]
| Parameter | Condition |
| Mass Spectrometer | Sciex API 4500 or equivalent triple quadrupole mass spectrometer[1][2] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1][2] |
| Curtain Gas | 35 L/hour[1][2] |
| Collision Gas | 8 L/hour[1][2] |
| Declustering Potential | 40 V[1][2] |
| Collision Energy | 20 V[1][2] |
| Ion Source Temperature | Not specified, typically 400-550°C |
Table 3: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Rifapentine | 877.5 | 151.1 |
| This compound | 885.5 | 151.1 |
Note: The precursor ion for this compound is based on the addition of 8 daltons to the mass of Rifapentine. The product ion is expected to be the same as the unlabeled compound, assuming the deuterium (B1214612) labels are not on the fragment portion. These transitions should be optimized for the specific instrument used.
Method Validation Summary
The following table summarizes typical validation parameters for a similar LC-MS/MS method for Rifapentine analysis.[1][2]
Table 4: Quantitative Performance Data
| Parameter | Result |
| Linearity Range | 60.06 - 8008.13 ng/mL[1][2] |
| Correlation Coefficient (r²) | > 0.99 |
| LLOQ | 60.06 ng/mL[1][2] |
| Inter- and Intra-day Precision (%CV) | < 15% |
| Inter- and Intra-day Accuracy (%Bias) | Within ±15% |
| Recovery | Consistent and reproducible (e.g., >80%) |
| Matrix Effect | Minimal and compensated by the internal standard |
Workflow and Pathway Diagrams
Experimental Workflow
The following diagram illustrates the major steps in the analytical workflow for the quantification of Rifapentine in human plasma.
Caption: LC-MS/MS workflow for Rifapentine analysis.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of Rifapentine in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. This protocol is a valuable tool for researchers in the fields of pharmacology, clinical chemistry, and drug development.
References
- 1. japsonline.com [japsonline.com]
- 2. japsonline.com [japsonline.com]
- 3. Determination of the Rifamycin Antibiotics Rifabutin, Rifampin, Rifapentine and their Major Metabolites in Human Plasma via Simultaneous Extraction Coupled with LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation and application of a quantitative liquid chromatography tandem mass spectrometry assay for the analysis of rifapentine and 25-O-desacetyl rifapentine in human milk - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of Rifapentine in Human Plasma Using a Deuterated Internal Standard by LC-MS/MS
Application Note
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Rifapentine (B610483) in human plasma. The use of a stable isotope-labeled internal standard, Rifapentine-D8, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. The protocol described herein provides a comprehensive guide, from sample preparation to data acquisition and analysis, and includes validated performance characteristics.
Introduction
Rifapentine is a potent antibiotic of the rifamycin (B1679328) class, primarily used in the treatment of tuberculosis. Accurate and reliable quantification of Rifapentine in biological matrices is crucial for understanding its pharmacokinetic profile, ensuring therapeutic efficacy, and minimizing potential toxicity. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry. The deuterated standard co-elutes with the analyte and experiences similar ionization effects, thereby compensating for variations in sample preparation and instrument response. This document provides a comprehensive protocol for the sensitive and specific quantification of Rifapentine in human plasma using this compound as the internal standard.
Experimental
Materials and Reagents
-
Analytes and Internal Standards: Rifapentine (96.45% purity), 25-Desacetyl rifapentine (92.75%), and their deuterated internal standards, Rifapentine-D9 (99.88%) and 25-Desacetyl this compound (90.05%), were procured from Vivan Sciences Pvt. Ltd., Maharashtra, India.[1] For the purpose of this protocol, this compound is used as the internal standard for Rifapentine.
-
Solvents and Chemicals: LC-MS grade methanol (B129727) and acetonitrile (B52724) were sourced from Fisher Scientific.[1] HPLC-grade water was obtained from Adventchembio Pvt. Ltd.[1] Analytical grade ammonium (B1175870) formate (B1220265) and formic acid were supplied by Avantor Performance Materials India Private Limited.[1]
Instrumentation
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled with a high-performance liquid chromatography (HPLC) system, is required. The specific instrumentation detailed in a validated method includes a Sciex API 4500 triple-quadrupole mass spectrometer.[2]
Stock and Working Solutions
-
Rifapentine Stock Solution (2,000 µg/mL): Accurately weigh approximately 10 mg of Rifapentine analytical standard and transfer it to a 5 mL volumetric flask. Dissolve and bring to volume with methanol. Sonicate to ensure complete dissolution. Store at 2-8°C.[1][2]
-
This compound Internal Standard (IS) Stock Solution (1,000 µg/mL): Accurately weigh approximately 1 mg of this compound and transfer to a 1 mL volumetric flask. Dissolve and bring to volume with methanol.
-
Working Solutions: Prepare working solutions of Rifapentine for calibration curve standards and quality control (QC) samples by serial dilution of the stock solution with a suitable solvent mixture (e.g., methanol). Prepare a working solution of the this compound internal standard at an appropriate concentration (e.g., 2,500 ng/mL) in an 80:20 (v/v) acetonitrile:water mixture.[1]
Analytical Protocol
Sample Preparation
A protein precipitation method is employed for the extraction of Rifapentine from human plasma.
-
Aliquot 100 µL of human plasma (calibration standards, QCs, or unknown samples) into a microcentrifuge tube.
-
Add 50 µL of the this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 200 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
-
Column: Supelco Discovery C18 column (10 cm × 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A mixture of an organic phase (50:50 v/v acetonitrile:methanol) and an aqueous phase (10 mM ammonium formate) in a 70:30 (v/v) ratio.[2]
-
Flow Rate: 1 mL/minute.[2]
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient.
-
Total Run Time: 8.00 minutes.[1]
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Source Parameters:
-
MRM Transitions:
-
Rifapentine: m/z 878.2 -> 846.6[2]
-
This compound: The precursor ion ([M+H]+) for this compound is expected to be approximately m/z 886.5. The product ion should be determined by direct infusion and optimization. A likely product ion, based on the fragmentation of Rifapentine, would be m/z 854.5, corresponding to the loss of methanol.
-
25-desacetyl rifapentine: m/z 835.5 -> 803.5[2]
-
25-desacetyl this compound: m/z 843.3 -> 811.4[1]
-
Quantitative Data Summary
The following tables summarize the performance characteristics of a validated LC-MS/MS method for the quantification of Rifapentine, which can be expected to be similar when using this compound as the internal standard.
Table 1: Calibration Curve and Linearity [1]
| Analyte | Concentration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |
| Rifapentine | 60.061 - 8008.134 | Weighted (1/x²) linear | > 0.99 |
| 25-desacetyl rifapentine | 30.000 - 4000.015 | Weighted (1/x²) linear | > 0.99 |
Table 2: Precision and Accuracy [2]
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Rifapentine | LLOQ | 60.061 | 0.99 - 2.61 | 95.53 - 102.54 | 3.59 | 98.40 |
| LQC | - | - | - | - | - | |
| MQC | - | - | - | - | - | |
| HQC | - | - | - | - | - | |
| 25-desacetyl rifapentine | LLOQ | 30.000 | 3.24 - 6.90 | 95.32 - 96.18 | 4.83 | 95.81 |
| LQC | - | - | - | - | - | |
| MQC | - | - | - | - | - | |
| HQC | - | - | - | - | - |
(Note: Specific concentration values for LQC, MQC, and HQC and their corresponding precision and accuracy data were not fully detailed in the provided search results but would be required for a full validation report.)
Table 3: Recovery [2]
| Analyte | QC Level | Mean Recovery (%) |
| 25-desacetyl rifapentine | LQC | 68.67 |
| MQC | 71.89 | |
| HQC | 72.57 | |
| 25-desacetyl this compound | LQC | 65.30 |
| MQC | 74.75 | |
| HQC | 76.32 |
Visualizations
Experimental Workflow
Caption: Workflow for the quantitative analysis of Rifapentine in human plasma.
Logical Relationship of Analytical Components
Caption: Relationship between analytes, internal standards, and the analytical method.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and robust protocol for the quantitative analysis of Rifapentine in human plasma using this compound as an internal standard. The presented sample preparation technique is straightforward, and the chromatographic and mass spectrometric conditions are optimized for sensitivity and specificity. This method is well-suited for a variety of research and clinical applications requiring accurate measurement of Rifapentine concentrations.
References
Application Note: High-Throughput Bioanalytical Method for Rifapentine in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
Abstract
This application note describes a robust and sensitive bioanalytical method for the quantification of Rifapentine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes Rifapentine-D8 as an internal standard (IS) to ensure accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, allowing for high-throughput analysis. The chromatographic separation is achieved on a C18 reversed-phase column with a total run time of 8 minutes. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical research involving Rifapentine.
Introduction
Rifapentine is a potent antibiotic primarily used in the treatment of tuberculosis. Accurate measurement of its concentration in biological matrices is crucial for optimizing dosage regimens and ensuring therapeutic efficacy. LC-MS/MS offers high sensitivity and selectivity for the quantification of drugs in complex biological fluids like plasma. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting variations in sample processing and instrument response. This document provides a detailed protocol for the development and validation of a bioanalytical method for Rifapentine in human plasma.
Materials and Reagents
-
Rifapentine and this compound reference standards
-
LC-MS grade methanol (B129727) and acetonitrile (B52724)
-
HPLC grade water
-
Ammonium formate (B1220265) and formic acid (analytical grade)
-
Human plasma (K2EDTA)
Experimental Workflow
The overall experimental workflow for the bioanalytical method is depicted below.
Caption: Bioanalytical workflow for Rifapentine quantification.
Protocols
Preparation of Stock and Working Solutions
-
Rifapentine Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Rifapentine reference standard and dissolve it in 10 mL of methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Working Solutions: Prepare working solutions for calibration standards and quality controls by serially diluting the stock solutions with methanol.
Sample Preparation
-
To 50 µL of plasma sample (blank, calibration standard, QC, or unknown), add 25 µL of the this compound internal standard working solution.[1]
-
Add 150 µL of acetonitrile to precipitate the plasma proteins.[1]
-
Vortex the samples for 30 seconds.
-
Centrifuge the samples at 13,000 x g for 10 minutes at 10°C.[1]
-
Transfer 100 µL of the supernatant to a clean tube and dilute with 150 µL of water.[1]
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The chromatographic separation and mass spectrometric detection are performed using a system equipped with a triple quadrupole mass spectrometer.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | Supelco Discovery C18 (10 cm x 4.6 mm, 5 µm)[2][3] |
| Mobile Phase A | 10 mM Ammonium formate in water[2] |
| Mobile Phase B | Acetonitrile:Methanol (50:50, v/v)[2] |
| Gradient | Isocratic: 70% B[2] |
| Flow Rate | 1.0 mL/min[1][2] |
| Injection Volume | 2 µL[1] |
| Column Temperature | 30°C[1] |
| Run Time | 8.0 minutes[2][3] |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[2][3] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Curtain Gas | 35 L/hour[2][3] |
| Collision Gas | 8 L/hour[2][3] |
| Declustering Potential | 40 V[2][3] |
| Collision Energy | 20 V[2][3] |
Table 3: MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Rifapentine | 878.2 | 846.6 |
| This compound | 886.2 (projected) | 854.6 (projected) |
Note: The MRM transitions for this compound are projected based on the addition of 8 Daltons to the parent and corresponding fragment of Rifapentine. These values should be confirmed by direct infusion of the this compound standard.
Method Validation Summary
The method was validated according to regulatory guidelines, and the key performance characteristics are summarized below.
Table 4: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 60.06 ng/mL to 8008.13 ng/mL[2][3] |
| Correlation Coefficient (r²) | > 0.99 |
| Inter-run Accuracy (LLOQ) | 98.40%[3] |
| Inter-run Precision (%CV at LLOQ) | 3.59%[3] |
| Intra-run Accuracy (LLOQ) | 95.53% to 102.54%[3] |
| Intra-run Precision (%CV at LLOQ) | 0.99% to 2.61%[3] |
Results and Discussion
The developed LC-MS/MS method demonstrated excellent sensitivity, specificity, and a wide linear dynamic range for the quantification of Rifapentine in human plasma. The use of this compound as an internal standard effectively compensated for matrix effects and variations in sample processing, leading to high accuracy and precision. The simple protein precipitation method allows for rapid sample turnaround, making it suitable for high-throughput analysis in clinical and research settings.
Conclusion
This application note provides a detailed and robust bioanalytical method for the determination of Rifapentine in human plasma using LC-MS/MS with this compound as an internal standard. The method is sensitive, specific, and has been successfully validated, making it a valuable tool for pharmacokinetic and therapeutic drug monitoring studies of Rifapentine.
Signaling Pathway and Logical Relationship Diagram
Caption: Logical flow from drug administration to PK/PD analysis.
References
Application Note: Quantification of Rifapentine in Human Plasma Using a Deuterated Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Rifapentine (B610483) is a potent antibiotic primarily used in the treatment of tuberculosis. Accurate measurement of its concentration in human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of rifapentine in human plasma. The method utilizes a deuterated internal standard (IS), such as Rifapentine-D9, to ensure high accuracy and precision. While Rifapentine-D8 is commercially available, existing literature predominantly validates methods using Rifapentine-D9 as the internal standard for the parent drug and 25-desacetyl this compound for its primary metabolite.
Experimental
Materials and Reagents
-
Rifapentine and its deuterated internal standard (Rifapentine-D9) were sourced from commercial suppliers.
-
25-desacetyl rifapentine and its deuterated internal standard (25-desacetyl this compound) were also obtained from commercial suppliers.[1][2]
-
LC-MS grade methanol, acetonitrile (B52724), and water were used.[1][2]
-
Ammonium formate (B1220265) and formic acid of analytical grade were utilized for mobile phase preparation.[1]
-
Human plasma with K2EDTA as an anticoagulant was used for the preparation of calibration standards and quality control samples.
Sample Preparation
A protein precipitation method was employed for the extraction of rifapentine and the internal standard from human plasma.
Protocol:
-
Allow plasma samples to thaw at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add the internal standard solution.
-
Add a protein precipitation agent (e.g., acetonitrile or methanol).
-
Vortex the mixture for a sufficient time to ensure complete protein precipitation.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography
Chromatographic separation was achieved using a C18 reverse-phase column.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | Supelco Discovery C18 (10 cm x 4.6 mm, 5 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water |
| Mobile Phase B | Acetonitrile:Methanol (50:50, v/v) |
| Gradient | Isocratic (e.g., 70% B) |
| Flow Rate | 1 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Run Time | 8.00 minutes |
Mass Spectrometry
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode was used for detection.
Table 2: Mass Spectrometry Parameters
| Parameter | Rifapentine | Rifapentine-D9 (IS) | 25-desacetyl rifapentine | 25-desacetyl this compound (IS) |
| Ionization Mode | ESI Positive | ESI Positive | ESI Positive | ESI Positive |
| Precursor Ion (m/z) | 878.200 | 887.500 | 835.500 | 843.300 |
| Product Ion (m/z) | 846.600 | 855.300 | 803.500 | 811.400 |
| Collision Energy (V) | 20 | 20 | - | - |
| Declustering Potential (V) | 40 | 40 | - | - |
Method Validation
The method was validated according to regulatory guidelines for bioanalytical method validation.
Linearity
The method demonstrated excellent linearity over the concentration range of 60.061 ng/mL to 8008.134 ng/mL for Rifapentine. The correlation coefficient (r²) was consistently ≥ 0.99.
Sensitivity
The lower limit of quantification (LLOQ) was established at 60.061 ng/mL for Rifapentine.
Accuracy and Precision
The intra-run and inter-run accuracy and precision were evaluated at four quality control (QC) levels: LLOQ, low, medium, and high.
Table 3: Summary of Accuracy and Precision Data for Rifapentine
| QC Level | Intra-run Precision (%CV) | Inter-run Precision (%CV) | Intra-run Accuracy (% Nominal) | Inter-run Accuracy (% Nominal) |
| LLOQ | 0.99 - 2.61 | 3.59 | 95.53 - 102.54 | 98.40 |
| Low | - | - | - | - |
| Medium | - | - | - | - |
| High | - | - | - | - |
Data for Low, Medium, and High QC levels were not specified in the provided search results.
Recovery
The extraction recovery of Rifapentine from human plasma was consistent and reproducible across the different QC levels. The global recovery for Rifapentine was 71.03% with a %CV of 3.41%.
Experimental Workflow Diagram
Caption: Workflow for the LC-MS/MS analysis of Rifapentine in human plasma.
Conclusion
This application note details a robust and reliable LC-MS/MS method for the quantification of rifapentine in human plasma. The use of a deuterated internal standard ensures high accuracy and precision, making this method suitable for a variety of research applications, including pharmacokinetic and bioequivalence studies. The simple protein precipitation extraction procedure allows for high-throughput analysis.
References
Application Notes and Protocols for Rifapentine-D8 in Animal Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Rifapentine-D8 as an internal standard for the accurate quantification of Rifapentine (B610483) in animal pharmacokinetic (PK) studies. The protocols outlined below are intended to ensure robust and reproducible results for the evaluation of Rifapentine's absorption, distribution, metabolism, and excretion (ADME) profile.
Introduction
Rifapentine is a potent antibiotic of the rifamycin (B1679328) class, primarily used in the treatment of tuberculosis. Understanding its pharmacokinetic profile in preclinical animal models is crucial for dose selection and predicting its efficacy and safety in humans. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound co-elutes with the unlabeled analyte and compensates for variability in sample preparation and matrix effects, thereby enhancing the accuracy and precision of the analytical method.
Key Applications
-
Pharmacokinetic Studies: Determining key PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t½) in various animal species.
-
Bioequivalence Studies: Comparing the pharmacokinetic profiles of different formulations of Rifapentine.
-
Drug-Drug Interaction Studies: Assessing the impact of co-administered drugs on the pharmacokinetics of Rifapentine.
-
Tissue Distribution Studies: Quantifying the concentration of Rifapentine in various tissues to understand its distribution throughout the body.
Quantitative Pharmacokinetic Data of Rifapentine in Animals
The following tables summarize key pharmacokinetic parameters of Rifapentine observed in different animal models. These values can vary depending on the dose, route of administration, and specific experimental conditions.
Table 1: Pharmacokinetic Parameters of Rifapentine in Rodents
| Animal Model | Dose (mg/kg) | Route | Cmax (µg/mL) | AUC (µg·h/mL) | t½ (h) | Reference |
| Rat | 3 | Oral | - | - | 14 - 18 | [1] |
| Rat | 10 | Oral | - | 249 | - | [2] |
| Mouse | 10 | Oral | 13.6 | 376.6 | - | [2] |
| Mouse | 20 | Intraperitoneal | - | - | - | [3] |
| Guinea Pig | 100 | Oral | 22.09 | 328.63 | 10.56 | [4] |
Table 2: Pharmacokinetic Parameters of Rifapentine in Rabbits
| Dose (mg/kg) | Route | Cmax (µg/mL) | AUC (µg·h/mL) | t½ (h) | Reference |
| 30 | Intravenous | 33 | 170 | 4 | |
| - | - | - | - | 1.8 |
Experimental Protocols
Protocol 1: Animal Dosing and Sample Collection
This protocol describes a general procedure for a pharmacokinetic study in rats. It can be adapted for other animal models.
Materials:
-
Rifapentine
-
Vehicle for dosing (e.g., 40% sucrose (B13894) solution)
-
Male Sprague-Dawley rats (or other appropriate strain)
-
Gavage needles (for oral administration) or syringes and needles (for intravenous administration)
-
Blood collection tubes (e.g., with K2EDTA anticoagulant)
-
Centrifuge
-
Pipettes and tips
-
-80°C freezer
Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the experiment.
-
Dosing Solution Preparation: Prepare the Rifapentine dosing solution in the chosen vehicle at the desired concentration.
-
Dosing: Administer Rifapentine to the animals via the selected route (e.g., oral gavage or intravenous injection). Record the exact time of dosing.
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from a suitable site (e.g., tail vein, saphenous vein) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose).
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Transfer the plasma samples to labeled cryovials and store at -80°C until analysis.
Protocol 2: Plasma Sample Preparation and LC-MS/MS Analysis
This protocol is adapted from a validated method for human plasma and is suitable for the quantification of Rifapentine and its major metabolite, 25-desacetyl rifapentine, in animal plasma using this compound as an internal standard.
Materials:
-
Animal plasma samples
-
Rifapentine and 25-desacetyl rifapentine analytical standards
-
This compound and 25-desacetyl this compound internal standards
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium formate (B1220265)
-
Formic acid
-
Water (HPLC grade)
-
Microcentrifuge tubes or 96-well plates
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system (e.g., Sciex API 4500 or equivalent)
-
C18 reverse-phase column (e.g., Supelco Discovery C18, 10 cm x 4.6 mm, 5 µm)
Procedure:
-
Preparation of Standard and Internal Standard Solutions:
-
Prepare stock solutions of Rifapentine, 25-desacetyl rifapentine, this compound, and 25-desacetyl this compound in methanol.
-
Prepare working standard solutions by serial dilution of the stock solutions.
-
Prepare a working internal standard solution containing this compound and 25-desacetyl this compound in methanol.
-
-
Sample Extraction (Protein Precipitation):
-
To 50 µL of plasma sample, standard, or blank, add 25 µL of the working internal standard solution.
-
Add 150 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes at 5°C.
-
Transfer the supernatant to a clean tube or well for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: Supelco Discovery C18 (10 cm x 4.6 mm, 5 µm).
-
Mobile Phase A: 10 mM Ammonium formate in water.
-
Mobile Phase B: Acetonitrile:Methanol (50:50 v/v).
-
Flow Rate: 1 mL/min.
-
Injection Volume: 10 µL.
-
Gradient: Optimize as needed to achieve good separation. A typical gradient might be 70% A for 1 min, then a linear gradient to 90% B over 4 min, hold for 2 min, and return to initial conditions.
-
-
Mass Spectrometric Conditions (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Rifapentine: m/z 878.2 -> 846.6
-
25-desacetyl rifapentine: m/z 835.5 -> 803.5
-
This compound: (adjust based on specific mass of the D8 isotopologue)
-
25-desacetyl this compound: m/z 843.3 -> 811.4
-
-
-
Optimize other mass spectrometer parameters (e.g., declustering potential, collision energy) for maximum signal intensity.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the standards.
-
Determine the concentration of Rifapentine and its metabolite in the unknown samples from the calibration curve.
-
Visualizations
Rifapentine Metabolism
The metabolic pathway of Rifapentine primarily involves deacetylation and oxidation.
Caption: Metabolic pathway of Rifapentine.
Experimental Workflow for Animal Pharmacokinetic Study
A typical workflow for conducting an animal pharmacokinetic study using this compound.
References
- 1. Pharmacokinetics of rifapentine, a new long lasting rifamycin, in the rat, the mouse and the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Dose-Ranging Comparison of Rifampin and Rifapentine in Two Pathologically Distinct Murine Models of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preliminary Pharmacokinetic Study of Repeated Doses of Rifampin and Rifapentine in Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Therapeutic Drug Monitoring Assay for Rifapentine Using HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rifapentine (B610483) is a potent rifamycin (B1679328) antibiotic crucial in the treatment of tuberculosis (TB), particularly in intermittent dosing regimens.[1][2] Therapeutic Drug Monitoring (TDM) of rifapentine is essential to optimize dosing, which maximizes therapeutic benefit while minimizing toxicity and reducing the risk of acquired drug resistance.[3][4] Variability in oral drug absorption, especially in HIV-coinfected patients, can lead to suboptimal drug exposure and treatment failure.[5] This application note details a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of rifapentine and its active metabolite, 25-desacetyl rifapentine, in human plasma. The use of a deuterated internal standard, 25-desacetyl rifapentine-d8, ensures high accuracy and precision.[6][7] This method is suitable for pharmacokinetic studies and routine clinical TDM.[6]
Principle
This assay employs protein precipitation to extract rifapentine, its active metabolite 25-desacetyl rifapentine, and a deuterated internal standard (IS), 25-desacetyl this compound, from human plasma. The analytes are then separated using reverse-phase HPLC and detected by a triple quadrupole mass spectrometer. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Materials and Reagents
-
Analytes and Internal Standards:
-
Solvents and Reagents:
-
Methanol (B129727) (LC-MS grade)[6]
-
Acetonitrile (LC-MS grade)[6]
-
Water (HPLC grade)[6]
-
Ammonium formate (B1220265) (Analytical grade)[6]
-
Formic acid (Analytical grade)[6]
-
Potassium dihydrogen phosphate (B84403) (KH2PO4)
-
-
Biological Matrix:
-
K2EDTA human plasma[6]
-
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of rifapentine, 25-desacetyl rifapentine, and 25-desacetyl this compound (IS) by dissolving the accurately weighed compound in methanol to a final concentration of 1 mg/mL.[6]
-
Working Solutions: Prepare serial dilutions of the stock solutions with a suitable solvent (e.g., methanol/water) to create working solutions for calibration standards and quality control (QC) samples.
-
Internal Standard Spiking Solution: Dilute the IS stock solution to a final concentration of 2,500 ng/mL in methanol.[7]
Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of human plasma (blank, standard, QC, or patient sample) into a microcentrifuge tube.[8]
-
Add 100 µL of the internal standard spiking solution to each tube.
-
Vortex mix for 30 seconds to precipitate plasma proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis.
HPLC-MS/MS Instrumentation and Conditions
The following conditions are based on established methods and can be adapted for specific instrumentation.[6][8]
| Parameter | Condition |
| HPLC System | Agilent or equivalent |
| Column | Supelco Discovery C18 (10 cm x 4.6 mm, 5 µm) or ACE® C18 (100 mm x 3 mm)[6][8] |
| Mobile Phase A | 10 mM Ammonium Formate in Water[6] |
| Mobile Phase B | Acetonitrile/Methanol (50:50, v/v)[6] |
| Gradient | 70% B at a flow rate of 1.0 mL/min[6] |
| Column Temperature | 30°C[8] |
| Injection Volume | 2 µL[8] |
| Total Run Time | 8.0 minutes[7] |
| Mass Spectrometer | AB Sciex 4000 or equivalent triple quadrupole[9] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[6] |
| MRM Transitions | See Table 1 |
Table 1: Mass Spectrometry Parameters (MRM Transitions)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Rifapentine | 877.5 | 151.1 |
| 25-Desacetyl rifapentine | 835.4 | 453.2 |
| 25-Desacetyl this compound (IS) | 843.4 (Calculated) | 453.2 (Calculated) |
Note: MRM transitions are based on literature values and may require optimization for the specific instrument used.[9]
Caption: Experimental workflow for rifapentine TDM.
Method Validation
The analytical method was validated according to FDA guidelines for bioanalytical assays.[8] The validation parameters include linearity, sensitivity, accuracy, precision, recovery, and stability.
Linearity and Sensitivity
The assay demonstrated excellent linearity over the concentration ranges.
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| Rifapentine | 60.061 - 8008.134 | > 0.99 |
| 25-Desacetyl rifapentine | 30.000 - 4000.015 | > 0.99 |
Data synthesized from multiple sources indicating typical performance.[6]
The lower limit of quantitation (LLOQ) was established with a coefficient of variation (%CV) and deviation of less than 20%.[8]
Accuracy and Precision
Intra- and inter-day precision and accuracy were assessed at low, medium, and high QC levels.
| Analyte | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Deviation) |
| Rifapentine | Low | ≤ 5.8 | ≤ 10.7 | -10.0 to 10.0 |
| Medium | ≤ 5.8 | ≤ 10.7 | -10.0 to 10.0 | |
| High | ≤ 5.8 | ≤ 10.7 | -10.0 to 10.0 | |
| 25-Desacetyl rifapentine | Low | ≤ 5.8 | ≤ 10.7 | -10.0 to 10.0 |
| Medium | ≤ 5.8 | ≤ 10.7 | -10.0 to 10.0 | |
| High | ≤ 5.8 | ≤ 10.7 | -10.0 to 10.0 |
Acceptable levels for precision and accuracy were set at less than 15% CV and deviation for QC samples.[8]
Recovery
The extraction recovery of the analytes and internal standard was consistent and reproducible.
| Analyte | Mean Extraction Recovery (%) | %CV |
| Rifapentine | 84.2 | 1.7 |
| 25-Desacetyl rifapentine | 71.1 | 10.8 |
| 25-Desacetyl this compound (IS) | 72.1 | 8.3 |
Data sourced from references.[7][9]
Results and Discussion
This HPLC-MS/MS method provides a sensitive and specific means for quantifying rifapentine and its active metabolite in human plasma. The simple protein precipitation method allows for a high-throughput workflow, essential for clinical TDM. The use of a deuterated internal standard minimizes matrix effects and improves the accuracy of quantification. The method has been successfully applied to pharmacokinetic studies, demonstrating its suitability for clinical applications.[6] The retention times for rifapentine and 25-desacetyl rifapentine are approximately 2.45 and 1.77 minutes, respectively, allowing for a rapid analysis.[7]
Caption: Role of TDM in optimizing rifapentine therapy.
Conclusion
The described HPLC-MS/MS assay is a validated, reliable, and efficient method for the therapeutic drug monitoring of rifapentine and its primary metabolite in human plasma. Its high sensitivity, specificity, and simple sample preparation make it well-suited for routine use in a clinical laboratory setting. Implementing TDM for rifapentine can aid clinicians in individualizing treatment regimens, thereby improving therapeutic outcomes and minimizing the risks of toxicity and drug resistance in the management of tuberculosis.
References
- 1. primescholars.com [primescholars.com]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic drug monitoring in the treatment of active tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiplex Therapeutic Drug Monitoring by Isotope-dilution HPLC-MS/MS of Antibiotics in Critical Illnesses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. japsonline.com [japsonline.com]
- 7. japsonline.com [japsonline.com]
- 8. Determination of the Rifamycin Antibiotics Rifabutin, Rifampin, Rifapentine and their Major Metabolites in Human Plasma via Simultaneous Extraction Coupled with LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. open.uct.ac.za [open.uct.ac.za]
Application Notes and Protocols for Rifapentine-D8 Analysis Sample Preparation
This document provides detailed application notes and protocols for the sample preparation of Rifapentine (B610483) for analysis, utilizing Rifapentine-D8 as an internal standard. The methods described are applicable for the quantification of Rifapentine in various biological matrices and are intended for researchers, scientists, and drug development professionals.
Introduction
Rifapentine is a rifamycin (B1679328) antibiotic used in the treatment of tuberculosis. Accurate quantification of Rifapentine in biological samples is crucial for pharmacokinetic and pharmacodynamic studies. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for variability during sample preparation and analysis, thereby ensuring high accuracy and precision. This document outlines three common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each method is presented with a detailed protocol, quantitative performance data, and a workflow diagram.
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for sample cleanup, particularly suitable for plasma samples. It involves the addition of an organic solvent to precipitate proteins, which are then removed by centrifugation, leaving the analyte of interest in the supernatant.
Experimental Protocol
-
Sample Aliquoting : Pipette 50 µL of the plasma sample (unknown, quality control, or calibration standard) into a 1.5 mL micro-centrifuge tube.
-
Internal Standard Spiking : Add 25 µL of the working internal standard solution (this compound in methanol) and 25 µL of methanol (B129727) to the sample tubes. For blank samples, add 50 µL of methanol.
-
Vortexing : Vortex all tubes briefly to ensure thorough mixing.
-
Precipitation : Add 150 µL of a precipitation solvent (e.g., acetonitrile (B52724) with 0.1% trifluoroacetic acid) to each tube.[1]
-
Incubation : Incubate the samples at 5°C for at least one hour to facilitate protein precipitation.[1]
-
Centrifugation : Centrifuge the samples at 13,000 × g for 20 minutes at 10°C.[1]
-
Supernatant Transfer : Carefully transfer 100 µL of the supernatant to a clean tube or a 96-well plate.
-
Dilution : Dilute the supernatant with 150 µL of Type 1 water.[1]
-
Analysis : Mix the samples and transfer them to injection vials for LC-MS/MS analysis.[1]
Workflow Diagram
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent.
Experimental Protocol
-
Sample Aliquoting : To a clean tube, add 100 µL of the biological sample (e.g., breast milk).
-
Internal Standard Spiking : Spike the sample with the internal standard (this compound).
-
Aqueous Addition : Add 100 µL of an aqueous solvent, such as water containing 1 mg/mL ascorbic acid, to prevent oxidative degradation.[2]
-
Organic Solvent Addition : Add 750 µL of an organic solvent mixture, for example, ethyl acetate (B1210297) and hexane (B92381) (50:50, v/v).[2]
-
Extraction : Vortex the mixture vigorously for 1 minute to ensure thorough mixing and extraction.[2]
-
Phase Separation : Centrifuge the samples at 13,000 g for 5 minutes.[2]
-
Supernatant Transfer : To avoid aspirating the lipid layer, freeze the aqueous layer at approximately -30°C and then pour off the organic supernatant into a clean tube.[2]
-
Evaporation : Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.[2]
-
Reconstitution : Reconstitute the dried residue in 200 µL of the injection solvent (e.g., acetonitrile: 0.1% formic acid in water: methanol (60:30:10, v/v/v)).[2]
-
Analysis : Vortex the reconstituted sample for 30 seconds and transfer it to an autosampler vial for LC-MS/MS analysis.[2]
Workflow Diagram
Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly selective sample preparation method that uses a solid sorbent to retain the analyte of interest from the sample matrix. Interferences are washed away, and the purified analyte is then eluted for analysis. This method is often combined with an initial protein precipitation step for complex matrices like breast milk.[2][3]
Experimental Protocol
-
Protein Precipitation (Pre-treatment) :
-
To 100 µL of the sample (e.g., breast milk), add 200 µL of methanol containing the internal standard (this compound).[2]
-
Vortex for 30 seconds, sonicate for 5 minutes, and then vortex again for 10 seconds.[2]
-
Centrifuge at 13,000 g for 5 minutes.[2]
-
Transfer 250 µL of the supernatant to a new tube and add 1.75 mL of water containing 50 µg/mL ascorbic acid. Vortex for 10 seconds.[2]
-
-
SPE Cartridge Conditioning : Condition a C18 SPE cartridge with 1 mL of methanol.[2]
-
SPE Cartridge Equilibration : Equilibrate the cartridge with 1 mL of water.[2]
-
Sample Loading : Load the 2 mL pre-treated sample onto the SPE cartridge.
-
Washing :
-
Elution : Elute the analytes with two volumes of 500 µL of methanol containing 50 µg/mL ascorbic acid.[3]
-
Evaporation : Dry the eluent under a stream of nitrogen at approximately 30°C.[3]
-
Reconstitution : Reconstitute the residue in 200 µL of the injection solvent.[3]
-
Analysis : Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Workflow Diagram
Quantitative Data Summary
The following tables summarize the quantitative performance data for the analysis of Rifapentine using deuterated internal standards.
Table 1: Recovery and Process Efficiency of Rifapentine
| Parameter | Value | %CV | Reference |
| Mean Extraction Yield | 84.2% | 1.7 | [2] |
| Mean Process Efficiency | 80.4% | 4.7 | [2] |
Table 2: Recovery of 25-desacetyl rifapentine [4]
| QC Level | % Recovery | % CV (Extracted) | % CV (Post-Extracted) |
| High QC | 72.57% | 5.05% | 4.30% |
| Medium QC | 71.89% | 4.44% | 3.17% |
| Low QC | 68.67% | 6.23% | 5.65% |
| Global | 71.04% | - | 2.93% |
Table 3: LC-MS/MS Method Parameters and Performance
| Parameter | Rifapentine | 25-desacetyl rifapentine | Reference |
| Calibration Range (Plasma) | 60.061 - 8008.134 ng/mL | 30.000 - 4000.015 ng/mL | [4] |
| Calibration Range (Breast Milk) | 2 - 2000 ng/mL | 2 - 2000 ng/mL | [2] |
| Retention Time | ~2.45 - 2.67 min | ~1.77 - 1.88 min | [2][5] |
| Internal Standard Retention Time | ~2.30 min (Rifapentine-D9) | ~1.68 min (25-desacetyl this compound) | [5] |
| Accuracy (Calibration Standards) | 92.9% - 105.5% | 92.9% - 105.5% | [2] |
| Accuracy (Quality Controls) | 97.4% - 106.0% | 97.4% - 106.0% | [2] |
Conclusion
The choice of sample preparation technique for Rifapentine analysis depends on the matrix, required sensitivity, and available resources. Protein precipitation offers a quick and simple approach for cleaner matrices like plasma. Liquid-liquid extraction provides a higher degree of cleanup but is more labor-intensive. Solid-phase extraction, often combined with protein precipitation, delivers the cleanest extracts and is suitable for complex matrices, leading to high sensitivity and robustness in LC-MS/MS analysis. The use of a deuterated internal standard like this compound is consistently shown to be critical for achieving reliable and accurate quantification. The provided protocols and data serve as a comprehensive guide for developing and implementing robust analytical methods for Rifapentine.
References
- 1. Determination of the Rifamycin Antibiotics Rifabutin, Rifampin, Rifapentine and their Major Metabolites in Human Plasma via Simultaneous Extraction Coupled with LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. open.uct.ac.za [open.uct.ac.za]
- 3. Validation and application of a quantitative liquid chromatography tandem mass spectrometry assay for the analysis of rifapentine and 25-O-desacetyl rifapentine in human milk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. japsonline.com [japsonline.com]
Application Note: A Validated LC-MS/MS Method for the Quantitative Analysis of Rifapentine in Human Plasma Using Rifapentine-D8 as an Internal Standard
References
- 1. m.youtube.com [m.youtube.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Rifapentine? [synapse.patsnap.com]
- 4. Rifapentine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. Rifapentine | C47H64N4O12 | CID 135403821 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application of Rifapentine-D8 in Tuberculosis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of Rifapentine-D8, a deuterated analog of the antibiotic rifapentine (B610483), in tuberculosis (TB) research. The primary application of this compound is as an internal standard in bioanalytical methods, particularly for pharmacokinetic and drug metabolism studies of rifapentine. Its use significantly enhances the accuracy and precision of quantifying rifapentine and its major metabolite, 25-desacetyl rifapentine, in biological matrices.
Core Applications
This compound is instrumental in the following research areas:
-
Pharmacokinetic (PK) Studies: Essential for accurately determining the absorption, distribution, metabolism, and excretion (ADME) of rifapentine in preclinical and clinical trials.[1][2][3] The long half-life of rifapentine makes it a candidate for less frequent dosing regimens, and precise PK data is crucial for optimizing these schedules.[4]
-
Therapeutic Drug Monitoring (TDM): Facilitates the monitoring of rifapentine concentrations in patients to ensure therapeutic efficacy while minimizing potential toxicity.
-
Drug-Drug Interaction (DDI) Studies: Rifapentine is a potent inducer of cytochrome P450 enzymes (CYP3A4 and CYP2C8/9), which can affect the metabolism of co-administered drugs.[2] Accurate quantification using a deuterated internal standard is critical in these studies.
-
Metabolism Studies: Enables the precise measurement of rifapentine and its primary active metabolite, 25-desacetyl rifapentine, to understand the metabolic profile of the drug.
Experimental Protocols
Protocol 1: Quantification of Rifapentine and 25-Desacetyl Rifapentine in Human Plasma by LC-MS/MS
This protocol describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of rifapentine and its metabolite, 25-desacetyl rifapentine, in human plasma, using their deuterated analogs as internal standards.
Materials and Reagents:
-
Rifapentine and 25-Desacetyl Rifapentine analytical standards
-
Rifapentine-D9 and 25-Desacetyl this compound as internal standards (IS)
-
LC-MS grade methanol, acetonitrile (B52724), and water
-
Ammonium formate (B1220265) and formic acid
-
Human plasma (K2EDTA)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Standard and Internal Standard Preparation:
-
Prepare stock solutions of rifapentine, 25-desacetyl rifapentine, and their respective deuterated internal standards in methanol.
-
Prepare working solutions for calibration curves and quality control (QC) samples by serial dilution of the stock solutions.
-
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma sample, add the internal standard solution.
-
Add protein precipitation solvent (e.g., acetonitrile or methanol).
-
Vortex mix and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Perform chromatographic separation on a C18 column.
-
Detect the analytes and internal standards using the mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Data Presentation: LC-MS/MS Parameters
| Parameter | Rifapentine | 25-Desacetyl Rifapentine | Rifapentine-D9 (IS) | 25-Desacetyl this compound (IS) |
| Concentration Range (ng/mL) | 60.061 - 8008.134 | 30.000 - 4000.015 | N/A | N/A |
| Retention Time (min) | 2.45 | 1.77 | 2.30 | 1.68 |
| Ionization Mode | Positive ESI [M+H]+ | Positive ESI [M+H]+ | Positive ESI [M+H]+ | Positive ESI [M+H]+ |
Workflow for LC-MS/MS Quantification of Rifapentine
Caption: Workflow for the quantification of rifapentine in human plasma using LC-MS/MS with a deuterated internal standard.
In Vitro Activity
While the primary use of this compound is as an internal standard, understanding the activity of the parent compound is crucial for interpreting pharmacokinetic and pharmacodynamic (PK/PD) data.
Data Presentation: Minimum Inhibitory Concentrations (MICs) of Rifapentine and its Metabolite
| Organism | Rifapentine MIC (mg/L) | 25-O-desacetylrifapentine MIC (mg/L) |
| Mycobacterium tuberculosis (drug-susceptible) | 0.03–0.06 | 0.125–0.25 |
| Mycobacterium africanum | 0.03–0.125 | 0.125–0.50 |
| Mycobacterium bovis | 0.063–0.25 | 0.125–1.0 |
| M. bovis BCG | 0.008–0.063 | 0.016–0.125 |
MICs were determined radiometrically.
Mechanism of Action of Rifapentine
Rifapentine, like other rifamycins, exerts its bactericidal effect by inhibiting the bacterial DNA-dependent RNA polymerase. This action prevents the initiation of transcription, thereby blocking protein synthesis and leading to cell death.
Logical Relationship of Rifapentine's Mechanism of Action
Caption: Simplified pathway illustrating the mechanism of action of rifapentine.
Conclusion
This compound is an indispensable tool in the research and development of rifapentine for the treatment of tuberculosis. Its use as an internal standard in LC-MS/MS methods ensures the generation of high-quality pharmacokinetic and metabolism data, which is fundamental for optimizing dosing regimens, assessing drug-drug interactions, and ultimately improving patient outcomes in the fight against tuberculosis. The protocols and data presented herein provide a foundation for researchers to effectively utilize this compound in their studies.
References
- 1. japsonline.com [japsonline.com]
- 2. japsonline.com [japsonline.com]
- 3. Pharmacokinetics of Rifapentine in Subjects Seropositive for the Human Immunodeficiency Virus: a Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rifapentine Population Pharmacokinetics and Dosing Recommendations for Latent Tuberculosis Infection - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Matrix Effects with Rifapentine-D8
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects when using Rifapentine-D8 as an internal standard in LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect and how can it affect my results with this compound?
A1: A matrix effect is the alteration of the ionization efficiency of an analyte by co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[1][2] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can negatively impact the accuracy, precision, and sensitivity of your quantitative analysis.[1][2]
Q2: Why is a deuterated internal standard like this compound used?
A2: this compound is a stable isotope-labeled (SIL) internal standard. SIL internal standards are the preferred choice in quantitative LC-MS/MS because their physicochemical properties are nearly identical to the analyte of interest (Rifapentine).[2] They co-elute chromatographically and are assumed to experience similar extraction recovery and matrix effects. This allows for accurate correction of variations that occur during sample preparation and analysis.[2]
Q3: What are the typical sources of matrix effects in biological samples?
A3: In biological matrices such as plasma, the most common sources of matrix effects are phospholipids (B1166683) from cell membranes, salts, endogenous metabolites, and proteins.[2] These substances can co-elute with Rifapentine (B610483) and this compound, interfering with the ionization process in the mass spectrometer's source.[2]
Q4: How can I perform a qualitative assessment to see if I have a matrix effect?
A4: A post-column infusion experiment is a widely used and effective method for the qualitative assessment of matrix effects.[2][3][4] This technique helps to pinpoint the regions in the chromatogram where ion suppression or enhancement is occurring.[2][3][4]
Q5: What is the standard method for quantitatively measuring the matrix effect?
A5: The post-extraction addition method, often referred to as the Matuszewski method, is a standard approach for the quantitative assessment of matrix effects.[5] This involves comparing the response of the analyte in a post-extraction spiked matrix sample to the response of the analyte in a neat solution.
Troubleshooting Guide
This section provides guidance on specific issues you may encounter during your experiments.
Issue 1: Poor Peak Shape and Inconsistent Results
-
Possible Cause: Suboptimal chromatographic conditions can lead to poor separation of Rifapentine and this compound from matrix components.
-
Troubleshooting Steps:
-
Optimize Mobile Phase: Experiment with different mobile phase compositions, including organic modifiers (e.g., acetonitrile, methanol) and additives (e.g., formic acid, ammonium (B1175870) formate).[6]
-
Adjust Gradient: Modify the gradient elution profile to improve the separation of the analytes from interfering matrix components.
-
Column Selection: Consider using a different column chemistry (e.g., C18) or a column with a smaller particle size for better resolution.[6]
-
Issue 2: Significant Ion Suppression or Enhancement Observed
-
Possible Cause: Inadequate sample cleanup is a primary cause of significant matrix effects.
-
Troubleshooting Steps:
-
Improve Sample Preparation:
-
Protein Precipitation (PPT): While a simple method, it may not be sufficient for removing all interfering phospholipids.[7]
-
Liquid-Liquid Extraction (LLE): This technique can be more effective at removing phospholipids and other interferences.[7]
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner extract by selectively isolating the analyte of interest.[7] A combination of protein precipitation and SPE has been shown to be effective.[5][8]
-
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, but this may also decrease the analyte signal.
-
Matrix Matching: Prepare calibration standards and quality control samples in the same biological matrix as the unknown samples to compensate for consistent matrix effects.
-
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Addition)
This protocol is based on the method described by Matuszewski et al.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard solution of Rifapentine and this compound in the reconstitution solvent.
-
Set B (Post-Extraction Spiked Matrix): Extract blank matrix from at least six different sources. Spike the extracted matrix with Rifapentine and this compound at the same concentration as Set A.[5]
-
Set C (Pre-Extraction Spiked Matrix): Spike the blank matrix with Rifapentine and this compound before the extraction process.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate Matrix Factor (MF) and Recovery (RE):
-
MF (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
A matrix factor of 100% indicates no matrix effect. A value < 100% suggests ion suppression, and a value > 100% indicates ion enhancement.
-
Protocol 2: Qualitative Assessment of Matrix Effect (Post-Column Infusion)
-
Setup: Infuse a standard solution of this compound at a constant flow rate into the LC eluent stream after the analytical column and before the mass spectrometer inlet.
-
Injection: Inject a blank, extracted matrix sample onto the LC column.
-
Analysis: Monitor the signal of this compound. A stable, constant signal is expected. Any deviation (dip or rise) in the baseline indicates a region of ion suppression or enhancement, respectively.
Data Presentation
Table 1: Example Data for Quantitative Matrix Effect Assessment
| Sample ID | Analyte | Peak Area (Set A - Neat) | Peak Area (Set B - Post-Spiked) | Matrix Factor (%) |
| Lot 1 | Rifapentine | 1,250,000 | 1,100,000 | 88.0 |
| Lot 2 | Rifapentine | 1,265,000 | 1,050,000 | 83.0 |
| Lot 3 | Rifapentine | 1,240,000 | 1,150,000 | 92.7 |
| Lot 1 | This compound | 1,300,000 | 1,150,000 | 88.5 |
| Lot 2 | This compound | 1,310,000 | 1,100,000 | 83.9 |
| Lot 3 | This compound | 1,295,000 | 1,200,000 | 92.7 |
Interpretation: In this example, both Rifapentine and this compound exhibit ion suppression, as indicated by matrix factors less than 100%. The similar matrix factors for the analyte and the internal standard suggest that this compound is adequately compensating for the matrix effect.
Visualizations
Caption: Troubleshooting workflow for matrix effects with this compound.
Caption: Methods for assessing matrix effects in bioanalysis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Validation and application of a quantitative liquid chromatography tandem mass spectrometry assay for the analysis of rifapentine and 25-O-desacetyl rifapentine in human milk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Validation and application of a quantitative liquid chromatography tandem mass spectrometry assay for the analysis of rifapentine and 25-O-desacetyl rifapentine in human milk - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Rifapentine-D8 Concentration for Bioanalysis
Welcome to the technical support center for the bioanalysis of Rifapentine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to method development, particularly concerning the optimization of the deuterated internal standard, Rifapentine-D8.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using a deuterated internal standard like this compound in bioanalysis?
A stable isotope-labeled internal standard (SIL-IS), such as this compound or its metabolite 25-desacetyl this compound, is considered the gold standard in quantitative LC-MS/MS bioanalysis.[1] Because it is chemically almost identical to the analyte, it co-elutes chromatographically and experiences nearly the same degree of matrix effects, extraction variability, and ionization suppression or enhancement. By calculating the peak area ratio of the analyte to the SIL-IS, these variations can be effectively normalized, leading to more accurate and precise quantification of the analyte in complex biological matrices like plasma or whole blood.[1][2]
Q2: How do I determine the optimal concentration for my this compound internal standard?
The concentration of the internal standard (IS) should be consistent across all samples, including calibration standards, quality controls (QCs), and unknown study samples.[3][4] The goal is to use a concentration that provides a stable and reproducible signal without interfering with the analyte quantification. A common practice is to choose a concentration that is in the mid-range of the calibration curve. The FDA guidance suggests that the IS response should be consistent throughout the analytical run. Significant variability in the IS response between samples may indicate analytical issues that need to be addressed.
Q3: I am observing high variability in the this compound signal. What are the potential causes and how can I troubleshoot this?
High variability in the internal standard signal can compromise the accuracy and precision of your results. Potential causes and troubleshooting steps include:
-
Inconsistent Sample Preparation: Ensure precise and consistent addition of the IS to every sample. Automating this step can reduce variability. Verify the efficiency and reproducibility of your extraction procedure.
-
Matrix Effects: Significant ion suppression or enhancement in some samples but not others can lead to IS variability. Evaluate the matrix factor in at least six different lots of the biological matrix to assess the robustness of your method.
-
Instrument Instability: A drifting or unstable mass spectrometer response can cause signal variability. Check instrument performance and calibration.
-
Analyte-IS Crosstalk: Ensure that the mass transitions of the analyte and the IS are sufficiently different to prevent interference. A mass difference of 4-5 Da is generally recommended for SIL-IS.
Q4: Can the use of this compound completely eliminate matrix effects?
While a SIL-IS like this compound is highly effective at compensating for matrix effects, it may not completely eliminate them. In cases of severe ion suppression, the signal for both the analyte and the IS can be significantly reduced, potentially impacting the lower limit of quantification (LLOQ) and overall method sensitivity. Therefore, it is still crucial to optimize sample preparation and chromatographic conditions to minimize matrix effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Poor Peak Shape for Rifapentine or this compound | Chromatographic issues (e.g., column degradation, inappropriate mobile phase). | Optimize chromatographic conditions, including the mobile phase composition, gradient, and column type. Ensure proper column equilibration. |
| Inconsistent Analyte/IS Peak Area Ratios | Inconsistent extraction recovery; variable matrix effects; inconsistent injection volume. | Re-evaluate the sample extraction procedure for reproducibility. Assess matrix effects across different lots of the biological matrix. Verify autosampler performance. |
| IS Signal Contribution to Analyte Signal | Impurity of the unlabeled analyte in the IS raw material. | The response of the IS at the LLOQ level should not exceed 5% of the analyte's response. If it does, consider using a higher purity IS or adjusting the IS concentration. |
| Analyte and IS Do Not Co-elute | Significant difference in the number of deuterium (B1214612) labels. | A slight retention time shift can occur with highly deuterated compounds. Ensure the chromatographic peak shapes are similar and that the differential matrix effect is minimal. |
Experimental Protocols and Data
The following tables summarize key parameters from validated bioanalytical methods for Rifapentine and its metabolite, 25-desacetyl rifapentine, using deuterated internal standards.
Table 1: LC-MS/MS Method Parameters
| Parameter | Rifapentine | 25-desacetyl rifapentine | Rifapentine-D9 (IS) | 25-desacetyl this compound (IS) | Reference |
| LC Column | Supelco Discovery C18 (10 cm x 4.6 mm, 5 µm) | Supelco Discovery C18 (10 cm x 4.6 mm, 5 µm) | Supelco Discovery C18 (10 cm x 4.6 mm, 5 µm) | Supelco Discovery C18 (10 cm x 4.6 mm, 5 µm) | |
| Mobile Phase | Acetonitrile (B52724):Methanol (50:50 v/v) and 10 mM Ammonium Formate (70:30 v/v) | Acetonitrile:Methanol (50:50 v/v) and 10 mM Ammonium Formate (70:30 v/v) | Acetonitrile:Methanol (50:50 v/v) and 10 mM Ammonium Formate (70:30 v/v) | Acetonitrile:Methanol (50:50 v/v) and 10 mM Ammonium Formate (70:30 v/v) | |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | |
| Retention Time | 2.45 min | 1.77 min | 2.30 min | 1.68 min | |
| Ionization Mode | ESI Positive | ESI Positive | ESI Positive | ESI Positive | |
| Mass Transition | m/z 878.2 -> 846.6 | m/z 835.5 -> 803.5 | m/z 887.5 -> 855.3 | m/z 843.3 -> 811.4 |
Table 2: Calibration and Quality Control Concentrations
| Analyte | Level | Concentration Range (ng/mL) | Reference |
| Rifapentine | Calibration Curve | 60.061 - 8008.134 | |
| 25-desacetyl rifapentine | Calibration Curve | 30.000 - 4000.015 |
Detailed Methodologies
1. Stock Solution Preparation:
-
Rifapentine Stock (2,000 µg/mL): Accurately weigh ~10 mg of Rifapentine standard and dissolve in a 5 mL volumetric flask with methanol.
-
25-desacetyl this compound Stock (1,000 µg/mL): Accurately weigh ~1 mg of 25-desacetyl this compound standard and dissolve in a 1 mL volumetric flask with methanol.
2. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add the internal standard solution.
-
Add a protein precipitation agent (e.g., acetonitrile with 0.1% trifluoroacetic acid).
-
Vortex and incubate at a low temperature (e.g., 5°C) for at least 1 hour.
-
Centrifuge at high speed (e.g., 13,000 x g) for 20 minutes.
-
Transfer the supernatant and dilute with water before injection into the LC-MS/MS system.
Visualized Workflows
The following diagrams illustrate the key workflows in the bioanalysis of Rifapentine.
References
Rifapentine-D8 Stability in Biological Matrices: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Rifapentine-D8 in various biological matrices. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock and working solutions?
A1: For long-term stability, this compound stock solutions should be stored at -20°C.[1] Working solutions, particularly spiking solutions of the related deuterated metabolite 25-desacetyl rifapentine (B610483) D8, have demonstrated stability for over 7 hours in an ice bath.[2]
Q2: How stable is this compound in human plasma?
A2: Extensive validation studies have been conducted on the stability of rifapentine and its deuterated internal standards in human plasma. The stability has been confirmed under various conditions:
-
Bench-top stability: Stable for at least 1 day, 6 hours, and 47 minutes at room temperature.[2][3]
-
Autosampler stability: Stable in the autosampler after processing.[2]
-
Freeze-thaw stability: Stable through multiple freeze-thaw cycles.
Q3: Is there stability data available for this compound in other biological matrices like serum, urine, or tissue homogenates?
A3: While specific stability studies for this compound in serum, urine, and tissue homogenates are not extensively published, the stability of the non-deuterated parent compound, rifapentine, can serve as a reliable indicator. Rifapentine has been shown to be excreted in urine, and its distribution into various tissues, including the lungs, liver, spleen, and kidneys, has been studied in animal models. It is crucial to perform matrix-specific validation studies to confirm stability under your specific experimental conditions.
Q4: What are the known degradation pathways for rifapentine that could also affect this compound?
A4: Rifapentine is susceptible to degradation, which can also impact its deuterated counterpart. Key degradation pathways include:
-
Hydrolysis: Under acidic conditions, rifapentine can hydrolyze to 3-formylrifapentine.
-
Oxidation: In alkaline conditions and in the presence of oxygen, rifapentine can form rifapentine-quinone.
-
Deacetylation: Rifapentine is metabolized to 25-desacetyl-rifapentine by esterase enzymes found in blood and tissues.
It is important to control the pH and minimize exposure to light and oxygen during sample collection, processing, and storage to ensure the stability of this compound.
Troubleshooting Guides
This section addresses specific issues that users might encounter during the bioanalysis of this compound.
Issue 1: Inconsistent or Poor Peak Shape for this compound
Possible Causes:
-
Column Issues: Contamination or degradation of the analytical column can lead to peak tailing or fronting.
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and influence its chromatographic behavior.
-
Injection Solvent: A mismatch between the injection solvent and the mobile phase can cause peak distortion.
Troubleshooting Steps:
-
Column Maintenance: Flush the column with an appropriate cleaning solution or replace it if it's old or has been used extensively with complex biological matrices.
-
Mobile Phase Optimization: Carefully control the pH of the mobile phase. For rifamycins, acidic conditions can lead to degradation, so a neutral or slightly acidic pH is often preferred.
-
Solvent Matching: Ensure the injection solvent is of similar or weaker elution strength than the initial mobile phase.
Issue 2: Variable Internal Standard Response
Possible Causes:
-
Matrix Effects: Components in the biological matrix can enhance or suppress the ionization of this compound in the mass spectrometer, leading to inconsistent signal intensity.
-
Degradation: As mentioned in the FAQs, this compound can degrade under certain conditions. Inconsistent sample handling can lead to variable degradation and, consequently, a variable internal standard response.
-
Inaccurate Spiking: Errors in adding the internal standard to samples will result in variability.
Troubleshooting Steps:
-
Matrix Effect Evaluation: Perform post-extraction addition experiments to assess the degree of ion suppression or enhancement in your specific matrix. If significant matrix effects are observed, consider optimizing the sample preparation method (e.g., using solid-phase extraction instead of protein precipitation) or adjusting chromatographic conditions to separate this compound from interfering matrix components.
-
Standardize Sample Handling: Implement and strictly follow a standardized protocol for sample collection, processing, and storage to minimize variability in degradation.
-
Verify Pipetting Accuracy: Calibrate and verify the accuracy of pipettes used for spiking the internal standard.
Issue 3: Presence of Unexpected Peaks or Interferences
Possible Causes:
-
Metabolites: The main metabolite of rifapentine is 25-desacetyl-rifapentine. Depending on the analytical method, you may also observe peaks corresponding to the deuterated metabolite.
-
Degradation Products: Peaks corresponding to 3-formyl-rifapentine or rifapentine-quinone may be present if the samples have been exposed to adverse pH conditions or oxidation.
-
Isotopic Exchange: Although less common for deuterium (B1214612) labels on carbon atoms, there is a possibility of hydrogen-deuterium exchange under certain conditions, which could lead to the appearance of peaks with slightly different masses.
Troubleshooting Steps:
-
Metabolite Identification: If you are using a non-deuterated rifapentine standard, you can confirm the identity of the metabolite peak by comparing its retention time and mass spectrum to a 25-desacetyl-rifapentine standard.
-
Control Degradation: Ensure proper sample handling as described previously to minimize the formation of degradation products.
-
Assess Isotopic Purity: Analyze a pure solution of this compound to confirm its isotopic purity and check for the presence of any unlabeled rifapentine.
Data Presentation
The stability of rifapentine and its deuterated internal standard (25-desacetyl rifapentine D8) in human plasma has been evaluated under various conditions. The following tables summarize the quantitative data from a key validation study.
Table 1: Bench-Top Stability of Rifapentine and 25-Desacetyl Rifapentine in Human Plasma at Room Temperature
| Analyte | Concentration Level | Accuracy (%) | CV (%) |
| Rifapentine | High Quality Control | 100 | 1.43 |
| Low Quality Control | 98.71 | 1.63 | |
| 25-Desacetyl Rifapentine | High Quality Control | 101.44 | 3.86 |
| Low Quality Control | 101.48 | 6.16 |
Data from a study assessing stability for 1 day, 6 hours, and 47 minutes.
Table 2: Autosampler Stability of Rifapentine and 25-Desacetyl Rifapentine in Processed Samples
| Analyte | Concentration Level | Accuracy (%) | CV (%) |
| Rifapentine | High Quality Control | 97.94 | 3.33 |
| Low Quality Control | 96.62 | 1.46 | |
| 25-Desacetyl Rifapentine | High Quality Control | 97.93 | 6.39 |
| Low Quality Control | 100.69 | 5.28 |
Table 3: Freeze-Thaw Stability of Rifapentine and 25-Desacetyl Rifapentine in Human Plasma
| Analyte | Concentration Level | Accuracy (%) | CV (%) |
| Rifapentine | High Quality Control | 101.03 | 2.00 |
| Low Quality Control | 99.84 | 2.12 | |
| 25-Desacetyl Rifapentine | High Quality Control | 101.99 | 6.01 |
| Low Quality Control | 100.81 | 5.79 |
Data after 5 freeze-thaw cycles at -75°C ± 10°C.
Table 4: Stock Solution Stability of 25-Desacetyl Rifapentine D8
| Solution Type | Incubation Condition | Duration | Change (%) |
| Stock Solution | Ice Bath | 7 hours 15 minutes | -0.19 |
| Spiking Solution | Ice Bath | 7 hours 03 minutes | -0.92 |
Experimental Protocols
A detailed methodology for a validated LC-MS/MS method for the quantification of rifapentine and its metabolite, 25-desacetyl rifapentine, in human plasma is provided below. This protocol can serve as a starting point for developing and validating methods for this compound analysis.
Sample Preparation: Protein Precipitation
-
To a suitable microcentrifuge tube, add an aliquot of human plasma sample.
-
Add the this compound internal standard working solution.
-
Add a protein precipitation agent (e.g., acetonitrile (B52724) or methanol).
-
Vortex mix thoroughly to ensure complete protein precipitation.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile and methanol) and an aqueous buffer (e.g., 10 mM ammonium (B1175870) formate).
-
Flow Rate: A flow rate of 1 ml/minute has been reported.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used.
Visualizations
Caption: Bioanalytical workflow for this compound analysis.
Caption: Troubleshooting inconsistent this compound signal.
References
Technical Support Center: Troubleshooting Ion Suppression with Rifapentine-D8
Welcome to the technical support center for addressing ion suppression in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis when using Rifapentine-D8 as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to help identify, troubleshoot, and mitigate issues related to ion suppression, ensuring accurate and reliable quantification of Rifapentine.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in LC-MS/MS analysis?
A1: Ion suppression is a phenomenon that occurs in the ion source of a mass spectrometer, where the ionization efficiency of the target analyte (Rifapentine) is reduced by the presence of co-eluting components from the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[3][4] It is a significant concern because it can lead to underestimation of the analyte concentration.
Q2: I am using this compound, a deuterated internal standard. Shouldn't that compensate for ion suppression?
A2: Ideally, a stable isotope-labeled internal standard (SIL-IS) like this compound co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate correction.[5] However, complete compensation is not always guaranteed. Factors such as chromatographic separation between the analyte and the internal standard (isotope effect), or very high concentrations of matrix components can lead to differential ion suppression, where the analyte and internal standard are not affected equally.
Q3: What are the common causes of ion suppression in bioanalytical methods?
A3: Ion suppression is often caused by endogenous components from biological matrices (e.g., salts, phospholipids, proteins) or exogenous substances introduced during sample preparation. Inadequate sample cleanup, high concentrations of co-eluting compounds, and mobile phase composition can all contribute to this effect. For example, protein precipitation is a common sample preparation technique that can leave behind a significant amount of matrix components, often leading to ion suppression.
Q4: How can I determine if ion suppression is affecting my analysis of Rifapentine?
A4: A common method to assess ion suppression is the post-column infusion experiment. This technique involves infusing a constant flow of Rifapentine solution into the LC eluent after the analytical column, while injecting a blank matrix extract. A dip in the baseline signal of the infused analyte indicates the retention times at which co-eluting matrix components are causing ion suppression. Another approach is to compare the analyte's response in a neat solution versus a post-extraction spiked matrix sample. A significantly lower response in the matrix sample suggests the presence of ion suppression.
Troubleshooting Guides
This section provides a step-by-step approach to troubleshoot and mitigate ion suppression when using this compound.
Problem 1: Low signal intensity or poor sensitivity for Rifapentine, even with this compound.
Possible Cause: Significant ion suppression is affecting both the analyte and the internal standard.
Troubleshooting Steps:
-
Evaluate Matrix Effects:
-
Perform a post-column infusion experiment as described in FAQ 4 to identify the regions of ion suppression in your chromatogram.
-
Quantify the matrix effect by comparing the peak area of Rifapentine in a post-extraction spiked blank matrix sample to the peak area in a neat solution.
-
-
Optimize Sample Preparation:
-
If using protein precipitation, consider switching to a more rigorous sample cleanup technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove more interfering matrix components.
-
Diluting the sample can also reduce the concentration of matrix components, thereby lessening ion suppression.
-
-
Modify Chromatographic Conditions:
-
Adjust the chromatographic gradient to separate Rifapentine and this compound from the ion-suppressing regions identified in the post-column infusion experiment.
-
Consider using a different stationary phase or a smaller particle size column to improve chromatographic resolution.
-
Reducing the flow rate into the mass spectrometer, for instance by using microflow LC, can sometimes improve ionization efficiency and reduce matrix effects.
-
Problem 2: Inconsistent or inaccurate quantification results.
Possible Cause: Differential ion suppression affecting Rifapentine and this compound to different extents.
Troubleshooting Steps:
-
Verify Co-elution:
-
Carefully examine the chromatograms of Rifapentine and this compound. A slight separation due to the isotope effect can expose them to different matrix interferences.
-
If separation is observed, chromatographic optimization is necessary to ensure they co-elute as closely as possible.
-
-
Prepare Matrix-Matched Calibrators:
-
Prepare your calibration standards and quality control samples in the same biological matrix as your study samples. This helps to normalize the matrix effects across the entire analytical run.
-
Experimental Protocols
Post-Column Infusion Experiment
Objective: To identify regions of ion suppression in the chromatographic run.
Methodology:
-
Prepare a solution of Rifapentine in a suitable solvent at a concentration that provides a stable and moderate signal on the mass spectrometer.
-
Set up the LC-MS/MS system as usual for your analysis.
-
Using a T-connector, introduce the Rifapentine solution at a low, constant flow rate (e.g., 5-10 µL/min) into the mobile phase flow path between the analytical column and the mass spectrometer ion source.
-
Allow the system to stabilize to obtain a constant baseline signal for Rifapentine.
-
Inject a blank matrix extract (prepared using the same procedure as your samples but without the analyte or internal standard).
-
Monitor the Rifapentine signal throughout the chromatographic run. Dips in the baseline indicate retention times where co-eluting matrix components are causing ion suppression.
Data Presentation
The following table summarizes recovery and matrix effect data for Rifapentine and its metabolite from a study utilizing different biological matrices. This illustrates how matrix effects can vary and the importance of their evaluation.
| Analyte | Matrix | Average Matrix Effect (%) | Average Recovery Efficiency (%) |
| Rifapentine | Plasma | No ion suppression/enhancement | ~100 |
| Whole Blood | Ion suppression observed | Lower than plasma | |
| desRPT | Plasma | No ion suppression/enhancement | ~100 |
| Whole Blood | Ion suppression observed | Lower than plasma |
Data adapted from a study on Rifapentine quantification.
Visualizations
Below are diagrams illustrating key workflows and concepts related to troubleshooting ion suppression.
Caption: Workflow for a post-column infusion experiment.
Caption: Troubleshooting workflow for ion suppression.
References
- 1. biotech-spain.com [biotech-spain.com]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. longdom.org [longdom.org]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
Technical Support Center: Optimizing Rifapentine-D8 Analysis
Welcome to the technical support center for Rifapentine-D8 analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to achieving optimal peak shape and resolution in chromatographic assays.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape for this compound in LC-MS/MS analysis?
Poor peak shape, such as tailing, fronting, or splitting of the this compound peak, can arise from several factors. These include issues with the analytical column, improper mobile phase composition, sample solvent effects, and interactions with the chromatographic system. Specifically, secondary interactions between the analyte and the stationary phase, such as those with residual silanol (B1196071) groups on silica-based columns, are a frequent cause of peak tailing.[1][2] Column overload, where too much sample is injected, is a common reason for peak fronting.[1][3]
Q2: How can the mobile phase be modified to improve the peak shape of this compound?
Adjusting the mobile phase is a critical step in optimizing peak shape. For Rifapentine (B610483) and its analogs, which are basic compounds, adding a competitive base like triethylamine (B128534) (TEA) to the mobile phase can help minimize peak tailing by blocking active silanol sites on the column.[1] Alternatively, operating at a lower pH (e.g., between 3 and 5) can suppress the ionization of these silanol groups, leading to improved peak symmetry.[1] The concentration of organic modifiers, such as acetonitrile (B52724), and the buffer strength can also be fine-tuned to enhance peak shape and resolution.[1]
Q3: Can the sample solvent affect the peak shape of this compound?
Yes, a mismatch between the sample solvent and the mobile phase is a common cause of peak distortion, particularly peak splitting and fronting.[1][4] Injecting a sample dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase can lead to poor peak shape, especially for early-eluting peaks.[1][5] Whenever possible, the sample should be dissolved in the initial mobile phase or a weaker solvent.[1] If a stronger solvent is necessary, reducing the injection volume can help mitigate these effects.[1]
Q4: What role does the analytical column play in the peak shape of this compound?
The analytical column is a crucial factor in achieving good peak shape. Column deterioration, including contamination, voids in the packing material, or a blocked inlet frit, can lead to peak broadening, splitting, or tailing.[3][4] For basic compounds like this compound, using a column with end-capping, which minimizes the number of free silanol groups, can significantly reduce peak tailing.[2] The choice of stationary phase and particle size also impacts efficiency and peak shape. For instance, a C18 reversed-phase column is commonly used for the separation of Rifapentine and its metabolites.[6][7]
Troubleshooting Guide
Problem: Peak Tailing
Peak tailing is characterized by an asymmetry factor greater than 1, where the latter part of the peak is drawn out.
Initial Checks & Solutions:
| Potential Cause | Recommended Action | Expected Outcome |
| Secondary Silanol Interactions | Lower the mobile phase pH to 3-5 to suppress silanol ionization. Add a competitive base (e.g., 0.1% Triethylamine) to the mobile phase to block active sites.[1] | Improved peak symmetry. |
| Column Contamination | Flush the column with a strong solvent to remove contaminants. If a guard column is used, replace it.[4] | Sharper, more symmetrical peaks. |
| Metal-Sensitive Analyte | Use a column with a specially treated surface to minimize interactions with stainless steel components.[2] | Reduced tailing and better peak shape. |
Troubleshooting Workflow for Peak Tailing:
Caption: Troubleshooting workflow for addressing peak tailing.
Problem: Peak Fronting
Peak fronting, where the initial part of the peak is drawn out, is often a sign of column overload.
Initial Checks & Solutions:
| Potential Cause | Recommended Action | Expected Outcome |
| Column Overload | Reduce the injection volume. Dilute the sample.[1][3] | A more symmetrical peak. |
| Sample Solvent Effects | Dissolve the sample in the initial mobile phase or a weaker solvent. Reduce the injection volume if a strong solvent must be used.[1] | Improved peak symmetry. |
Troubleshooting Workflow for Peak Fronting:
Caption: Troubleshooting workflow for addressing peak fronting.
Experimental Protocols & Data
Representative LC-MS/MS Method for Rifapentine and its Metabolites
The following table summarizes typical starting conditions for an LC-MS/MS method for the analysis of Rifapentine and its metabolite, 25-desacetyl rifapentine, for which this compound (as 25-desacetyl rifapentine D8) can be used as an internal standard.[6][7]
| Parameter | Value |
| LC Column | Supelco Discovery C18 (10 cm x 4.6 mm, 5 µm)[6][7] |
| Mobile Phase | Gradient mixture of acetonitrile and water with additives like ammonium (B1175870) formate (B1220265) or formic acid.[6][8] |
| Flow Rate | 1.0 mL/min[9] |
| Injection Volume | 2 µL[9] |
| Column Temperature | 30°C[9] |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode [M+H]+[6] |
| Mass Spectrometer | Triple Quadrupole[6] |
Mass Spectrometric Parameters
The following table provides example mass transitions for Rifapentine, its metabolite, and their deuterated internal standards.[6]
| Compound | Q1 (m/z) | Q3 (m/z) |
| Rifapentine | 878.200 | 846.600 |
| 25-desacetyl rifapentine | 835.500 | 803.500 |
| Rifapentine D9 | 887.500 | 855.300 |
| 25-desacetyl rifapentine D8 | 843.300 | 811.400 |
Sample Preparation Protocol (Protein Precipitation)
A simple protein precipitation method is often sufficient for plasma samples.[9]
Workflow for Sample Preparation:
Caption: A typical workflow for sample preparation using protein precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. lcms.cz [lcms.cz]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. japsonline.com [japsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. japsonline.com [japsonline.com]
- 9. Determination of the Rifamycin Antibiotics Rifabutin, Rifampin, Rifapentine and their Major Metabolites in Human Plasma via Simultaneous Extraction Coupled with LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Carryover of Rifapentine-D8 in LC-MS
This guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals minimize Rifapentine-D8 carryover in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is analyte carryover and why is this compound particularly susceptible to it?
A1: Analyte carryover is the phenomenon where residual analyte from a previous injection appears in a subsequent chromatographic run. This can lead to inaccurate quantification, especially when a high-concentration sample is followed by a low-concentration sample or a blank.
This compound, a deuterated analog of Rifapentine, is a large, complex, and hydrophobic molecule. Such "sticky" compounds have a high tendency to adsorb to surfaces within the LC-MS system, including tubing, the autosampler needle, injection valve, and the analytical column. This adsorption is a primary cause of the "memory effects" that result in carryover.
Q2: How can I definitively confirm that I have a carryover problem?
A2: A simple injection sequence can confirm and quantify the extent of carryover. This involves injecting a high-concentration standard followed by a series of blank injections.
Experimental Protocol: Carryover Confirmation
-
Prepare Samples:
-
A high-concentration standard of this compound (at the upper limit of quantification, ULOQ).
-
At least three blank samples (matrix or mobile phase).
-
-
Set Injection Sequence:
-
Injection 1: High-concentration standard (ULOQ).
-
Injection 2: Blank 1.
-
Injection 3: Blank 2.
-
Injection 4: Blank 3.
-
-
Data Analysis:
-
Analyze the chromatogram for Blank 1. The presence of a peak at the retention time of this compound confirms carryover.
-
The peak area in Blank 1 should be compared to the peak area of the lower limit of quantification (LLOQ). Regulatory guidelines often require carryover in a blank following the ULOQ to be less than 20% of the LLOQ response.
-
Subsequent blanks should show progressively less carryover. If all blanks show a similar response, this may indicate a contamination issue with the solvent or system, rather than carryover from a specific injection.
-
Q3: What are the most common sources of carryover in an LC-MS system?
A3: Carryover can originate from multiple points in the sample flow path. The most common sources are:
-
Autosampler: This is the most frequent source. Key components include the exterior and interior of the sample needle, the injection port, rotor seals, and sample loop. Worn or dirty rotor seals are a common cause.
-
Analytical Column: Referred to as "column memory effect," where the analyte strongly retains on the column's stationary phase or on a contaminated guard column.
-
Connecting Tubing and Fittings: Adsorption can occur on the inner surfaces of any tubing the sample contacts.
-
MS Ion Source: While less common for injection-to-injection carryover, a contaminated ion source can lead to a high background signal.
Q4: How can I systematically identify the source of the carryover?
A4: A systematic process of elimination is the most effective way to pinpoint the carryover source. This involves sequentially removing or bypassing components to see if the carryover is eliminated.
bench-top and freeze-thaw stability of Rifapentine-D8
This technical support center provides guidance on the bench-top and freeze-thaw stability of Rifapentine-D8, a deuterated internal standard used in the bioanalysis of Rifapentine (B610483). The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound stock solutions?
A1: It is recommended to store this compound stock solutions at -20°C.[1]
Q2: How long is the 25-desacetyl rifapentine D8 (a metabolite of Rifapentine) stock solution stable in an ice bath?
A2: The stock solution of 25-desacetyl rifapentine D8 has been shown to be stable for at least 7 hours and 15 minutes in an ice bath, with a percentage change of -0.19%.[2]
Q3: What is the stability of the 25-desacetyl rifapentine D8 spiking solution in an ice bath?
A3: The spiking solution of 25-desacetyl rifapentine D8 is stable for at least 7 hours and 3 minutes in an ice bath, with a determined percentage change of -0.92%.[2]
Q4: Is there any information on the stability of Rifapentine in whole blood?
A4: The stability of Rifapentine in whole blood has been assessed at high and low-quality control levels at room temperature for 3 hours and 16 minutes. The percentage change was found to be 0.00% and 1.90%, respectively.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent internal standard (IS) response between samples. | Degradation of this compound in the stock solution or prepared samples. | - Prepare fresh stock solutions of this compound. - Ensure proper storage conditions (-20°C for stock solutions). - For working solutions and samples, minimize time at room temperature and keep on ice or at 4°C whenever possible. |
| Decreased IS peak area in samples after a freeze-thaw cycle. | This compound may be susceptible to degradation upon repeated freezing and thawing. | - Limit the number of freeze-thaw cycles for plasma samples containing this compound. - Aliquot samples into smaller volumes to avoid repeated thawing of the entire sample. |
| Variable IS response in a batch run on the autosampler. | Instability of the processed samples in the autosampler. | - Assess the autosampler stability of this compound under your specific chromatographic conditions and duration. - If instability is observed, consider reducing the batch size or maintaining the autosampler at a lower temperature. |
Data on Stability of Rifapentine and its Deuterated Metabolite
Note: Direct quantitative stability data for this compound is limited in the public domain. The following tables provide stability data for Rifapentine and its deuterated metabolite, 25-desacetyl rifapentine D8. It is generally assumed that the stability of a deuterated internal standard is comparable to its non-deuterated counterpart.
Table 1: Stability of 25-desacetyl rifapentine D8 Solutions
| Solution Type | Storage Condition | Duration | Stability (% Change) |
| Stock Solution | Ice Bath | 7 hours 15 minutes | -0.19%[2] |
| Spiking Solution | Ice Bath | 7 hours 3 minutes | -0.92% |
Table 2: Bench-Top Stability of Rifapentine in Whole Blood
| Analyte | Concentration Level | Storage Condition | Duration | Stability (% Change) |
| Rifapentine | High Quality Control (HQC) | Room Temperature | 3 hours 16 minutes | 0.00% |
| Rifapentine | Low Quality Control (LQC) | Room Temperature | 3 hours 16 minutes | 1.90% |
Experimental Protocols & Workflows
Protocol for Preparation of this compound Stock and Working Solutions
A detailed protocol for the preparation of stock and working solutions is crucial for ensuring the accuracy and reproducibility of bioanalytical methods.
General Workflow for Sample Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of an analyte in a biological matrix.
References
impact of sample extraction on Rifapentine-D8 recovery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rifapentine-D8. It focuses on the impact of sample extraction techniques on analyte recovery and offers detailed experimental protocols and data presentation to assist in optimizing analytical methods.
Troubleshooting Guide: Low Recovery of this compound
Low or inconsistent recovery of this compound, often used as an internal standard, can compromise the accuracy and reliability of analytical results. This guide addresses common issues and provides systematic troubleshooting steps.
Q1: We are observing significantly low recovery of this compound after protein precipitation. What are the potential causes and how can we troubleshoot this?
A1: Low recovery of this compound following protein precipitation can stem from several factors. Here is a step-by-step guide to troubleshoot the issue:
-
Analyte Oxidation: Rifapentine (B610483) and its analogs are susceptible to oxidation.
-
Recommendation: Add an antioxidant, such as ascorbic acid, to your extraction solvent. A concentration of 0.5 mg/mL ascorbic acid in acetonitrile (B52724) has been shown to be effective in preventing the oxidation of rifapentine to its quinone form, thereby preserving the integrity of the molecule.[1]
-
-
Inefficient Protein Precipitation: The choice and volume of the precipitation solvent are critical for complete protein removal.
-
Recommendation: Acetonitrile is a commonly used and effective solvent for precipitating plasma proteins.[1][2][3] Ensure a sufficient volume of cold acetonitrile is used to maximize protein precipitation. A common ratio is 1:3 or 1:4 (sample to solvent). Inadequate solvent volume can lead to incomplete precipitation and co-precipitation of the analyte with the proteins.
-
-
Sample pH: The pH of the sample can influence the charge state of the analyte and its interaction with proteins.
-
Recommendation: While this compound is relatively neutral, ensure the pH of your sample and extraction solvent is optimized. Extreme pH values can lead to degradation.
-
-
Inadequate Vortexing/Mixing: Insufficient mixing can lead to incomplete extraction of the analyte from the precipitated protein pellet.
-
Recommendation: Ensure thorough vortexing for at least 60 seconds after the addition of the precipitation solvent to ensure a homogenous mixture and complete disruption of protein-analyte interactions.
-
-
Centrifugation Parameters: Suboptimal centrifugation speed or time may result in a loose protein pellet, making it difficult to separate the supernatant without disturbing the pellet.
-
Recommendation: Centrifuge at a high speed (e.g., 13,000 x g) for a sufficient duration (e.g., 20 minutes) at a controlled temperature (e.g., 10°C) to ensure a compact pellet.[3]
-
Q2: Our this compound recovery is inconsistent when using Solid-Phase Extraction (SPE). What factors should we investigate?
A2: Inconsistent SPE recovery is a common issue that can often be resolved by systematically evaluating each step of the process.
-
Sorbent Selection: The choice of the SPE sorbent is critical for retaining and eluting this compound effectively.
-
Recommendation: C8 or C18 cartridges are commonly used for the extraction of rifamycins (B7979662). The selection should be based on the specific physicochemical properties of this compound and the sample matrix.
-
-
Sample Pre-treatment: Proper sample pre-treatment is necessary to ensure optimal interaction with the SPE sorbent.
-
Recommendation: Diluting the plasma sample with an aqueous solution before loading can reduce matrix effects and improve binding to the sorbent.
-
-
Washing Steps: Inadequate or overly harsh washing steps can lead to the loss of the analyte or incomplete removal of interferences.
-
Recommendation: Optimize the washing solvent composition. A common approach is to use a weak solvent (e.g., 5% methanol (B129727) in water) to remove polar interferences without eluting the analyte.
-
-
Elution Solvent: The choice and volume of the elution solvent are crucial for achieving high and reproducible recovery.
-
Recommendation: Methanol is an effective elution solvent for Rifapentine from C8 or C18 cartridges. Ensure the volume of the elution solvent is sufficient to completely elute the analyte from the sorbent.
-
-
Drying Step: Residual water in the cartridge before elution can affect recovery.
-
Recommendation: Ensure the cartridge is adequately dried under vacuum or with nitrogen after the washing step and before applying the elution solvent.
-
Frequently Asked Questions (FAQs)
Q3: What is a typical recovery rate for this compound?
A3: The recovery of this compound is highly dependent on the extraction method, sample matrix, and optimization of the protocol. However, well-optimized methods can achieve high and reproducible recovery.
| Extraction Method | Analyte | Mean Recovery (%) | Coefficient of Variation (%CV) | Reference |
| Protein Precipitation & SPE | Rifapentine | 84.2 | 1.7 | |
| Protein Precipitation | Rifapentine | >80 | <15 |
Q4: How can matrix effects impact the recovery and quantification of this compound?
A4: Matrix effects occur when endogenous components in the biological sample (e.g., plasma, blood) interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. This can result in inaccurate quantification, even if the extraction recovery of this compound is high. The use of a stable isotope-labeled internal standard like this compound is crucial as it co-elutes with the analyte and experiences similar matrix effects, thus providing a reliable means of correction during quantification.
Q5: What are the best practices for ensuring the stability of this compound in samples and extracts?
A5: Rifapentine and its deuterated analog are susceptible to degradation. To ensure stability:
-
Storage: Store plasma and whole blood samples at -80°C for long-term stability.
-
Light Protection: Protect samples and extracts from light, as rifamycins are light-sensitive.
-
Antioxidants: As mentioned previously, the addition of antioxidants like ascorbic acid to the extraction solvent can prevent oxidative degradation.
-
Temperature Control: Keep samples on ice or at a reduced temperature during processing to minimize degradation.
Experimental Protocols
Protocol 1: Protein Precipitation for this compound Extraction from Human Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Preparation:
-
Aliquot 50 µL of human plasma into a microcentrifuge tube.
-
Add 25 µL of the this compound internal standard working solution.
-
Add 25 µL of methanol.
-
-
Protein Precipitation:
-
Add 150 µL of cold (4°C) acetonitrile containing 0.1% trifluoroacetic acid (TFA).
-
Vortex the mixture vigorously for 60 seconds.
-
-
Incubation and Centrifugation:
-
Incubate the samples at 5°C for at least 1 hour to facilitate protein precipitation.
-
Centrifuge the tubes at 13,000 x g for 20 minutes at 10°C.
-
-
Supernatant Transfer:
-
Carefully transfer 100 µL of the supernatant to a clean tube.
-
-
Dilution:
-
Dilute the supernatant with 150 µL of deionized water.
-
-
Analysis:
-
Transfer the diluted extract to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
Caption: Workflow for this compound extraction using protein precipitation.
References
- 1. Quantification of Rifapentine, a Potent Antituberculosis Drug, from Dried Blood Spot Samples Using Liquid Chromatographic-Tandem Mass Spectrometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. open.uct.ac.za [open.uct.ac.za]
- 3. Determination of the Rifamycin Antibiotics Rifabutin, Rifampin, Rifapentine and their Major Metabolites in Human Plasma via Simultaneous Extraction Coupled with LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Rifapentine Analysis using D8 Standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of Rifapentine using a deuterated (D8) internal standard. The information is intended for researchers, scientists, and drug development professionals familiar with analytical chemistry principles.
Frequently Asked Questions (FAQs)
Q1: What is the primary analytical method for Rifapentine quantification in biological matrices?
A1: The most common and robust method for the quantification of Rifapentine and its major metabolite, 25-desacetyl rifapentine, is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][2][3][4] This technique offers high sensitivity and selectivity, which is crucial for accurately measuring drug concentrations in complex biological samples like human plasma.[1][4]
Q2: Why is a deuterated internal standard like D8-Rifapentine recommended?
A2: A deuterated internal standard (IS) is highly recommended for quantitative LC-MS/MS analysis to ensure accuracy and precision. Since a deuterated IS is chemically identical to the analyte, it co-elutes and experiences similar ionization effects in the mass spectrometer. This helps to compensate for variations in sample preparation, injection volume, and matrix effects, leading to more reliable results. While the search results specifically mention the use of Rifapentine-D9 and 25-Desacetyl rifapentine-D8, the principle of using a stable isotope-labeled internal standard is the same.[1][4]
Q3: What are the typical mass transitions (MRM) for Rifapentine and its deuterated standard?
A3: Based on available literature, the mass-to-charge ratios (m/z) for monitoring Rifapentine and its related compounds in positive ionization mode are as follows. Please note that the specific D8 variant was not detailed, so D9 transitions are provided as a close reference.
| Compound | Precursor Ion (Q1) [M+H]+ | Product Ion (Q3) |
| Rifapentine | 878.200 | 846.600 |
| 25-desacetyl rifapentine | 835.500 | 803.500 |
| Rifapentine-D9 | 887.500 | 855.300 |
| 25-desacetyl this compound | 843.300 | 811.400 |
Data compiled from a study validating an LC-MS/MS method for Rifapentine and its metabolite in human plasma.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of Rifapentine using LC-MS/MS with a deuterated internal standard.
Issue 1: Poor Peak Shape or Tailing
-
Question: My chromatographic peaks for Rifapentine and the D8-standard are showing significant tailing. What could be the cause?
-
Answer:
-
Mobile Phase pH: Ensure the pH of your mobile phase is appropriate for Rifapentine. A mismatch can lead to interactions with the stationary phase.
-
Column Contamination: The analytical column may be contaminated. Try washing the column with a strong solvent or, if necessary, replace it. A Supelco Discovery C18 column (10 cm × 4.6 mm, 5 µm particle size) has been used successfully for the separation of Rifapentine.[1][4]
-
Secondary Interactions: Residual silanol (B1196071) groups on the column can interact with the analyte. Consider using a column with end-capping or adding a small amount of a competing base to the mobile phase.
-
Issue 2: Low Signal Intensity or Sensitivity
-
Question: I am not achieving the desired sensitivity for Rifapentine. How can I improve my signal intensity?
-
Answer:
-
Mass Spectrometer Parameters: Optimize the mass spectrometer source parameters, such as curtain gas, collision gas, declustering potential, and collision energy, to maximize the signal for Rifapentine and its D8-standard.[1][4]
-
Sample Preparation: The efficiency of your extraction method is critical. For plasma samples, liquid-liquid extraction (LLE) with tertiary butyl methyl ether or protein precipitation followed by solid-phase extraction (SPE) are effective methods.[1][4][5] Ensure complete evaporation of the extraction solvent and proper reconstitution in a suitable solvent.[1][4]
-
Mobile Phase Composition: The composition of the mobile phase can significantly impact ionization efficiency. Experiment with different solvent ratios and additives. For example, a mobile phase consisting of an aqueous component like 5 mM ammonium (B1175870) formate (B1220265) and an organic component like acetonitrile (B52724) with 3% DMSO has been reported.[2]
-
Issue 3: High Variability in Results
-
Question: I am observing high variability between replicate injections. What are the potential sources of this imprecision?
-
Answer:
-
Internal Standard Addition: Ensure that the internal standard is added accurately and consistently to all samples, calibrators, and quality controls at the beginning of the sample preparation process.
-
Sample Matrix Effects: The biological matrix can suppress or enhance the ionization of the analyte and internal standard. A robust sample clean-up procedure is essential to minimize matrix effects.
-
Autosampler Issues: Check the autosampler for any potential issues with injection volume precision.
-
Analyte Stability: Rifapentine may be unstable under certain conditions. It is recommended to protect it from high humidity and temperatures.[6] Benchtop stability of the analyte in the processed samples should be evaluated.[1]
-
Experimental Protocols
1. Sample Preparation: Liquid-Liquid Extraction (LLE) from Human Plasma [1][4]
This protocol is adapted from a validated method for Rifapentine analysis in human plasma.
-
To 200 µL of plasma sample, add the D8-Rifapentine internal standard solution.
-
Add 200 µL of water and vortex to mix.
-
Add 2.5 mL of tertiary butyl methyl ether as the extraction solvent.
-
Mix at 60 rpm for 10 minutes.
-
Centrifuge at 4,000 rpm at 5°C for 5 minutes.
-
Transfer 2 mL of the supernatant (organic layer) to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue with 500 µL of the reconstitution solution (typically the initial mobile phase composition).
-
Vortex for proper mixing and transfer to an LC vial for analysis.
2. LC-MS/MS Method Parameters [1][4]
The following table summarizes typical LC-MS/MS parameters for Rifapentine analysis.
| Parameter | Value |
| LC System | Sciex API 4500 triple-quadrupole mass spectrometer[4] |
| Column | Supelco Discovery C18 (10 cm × 4.6 mm, 5 µm)[1][4] |
| Mobile Phase | Gradient or isocratic elution with a mixture of aqueous and organic solvents (e.g., acetonitrile and water with additives like formic acid or ammonium formate) |
| Flow Rate | Typically around 1 mL/min[4] |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[1][4] |
| Curtain Gas | 35.00 L/hour[1][4] |
| Collision Gas | 8 L/hour[1][4] |
| Declustering Potential | 40 V[1][4] |
| Collision Energy | 20 V[1][4] |
Visualizations
Caption: Workflow for Rifapentine sample preparation using LLE.
References
- 1. japsonline.com [japsonline.com]
- 2. Quantification of Rifapentine, a Potent Antituberculosis Drug, from Dried Blood Spot Samples Using Liquid Chromatographic-Tandem Mass Spectrometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. japsonline.com [japsonline.com]
- 5. open.uct.ac.za [open.uct.ac.za]
- 6. usp-pqm.org [usp-pqm.org]
Rifapentine-D8 Quantification Technical Support Center
Welcome to the technical support center for Rifapentine-D8 quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the experimental analysis of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the quantification of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Poor Chromatographic Peak Shape (Tailing or Fronting)
Question: My chromatogram for this compound is showing significant peak tailing. What are the potential causes and how can I resolve this?
Answer:
Peak tailing can lead to inaccurate quantification and loss of sensitivity.[1] It is often caused by secondary interactions between the analyte and the stationary phase or issues with the chromatographic system.[1][2][3]
Potential Causes & Solutions:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based column can interact with basic analytes, causing tailing.[3]
-
Solution: Use a mobile phase with a buffer to minimize these interactions. Adding a small amount of a competing base to the mobile phase can also help. For example, adding ammonium (B1175870) formate (B1220265) to formic acid in the mobile phase can reduce silanol interactions.
-
-
Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can lead to poor peak shape.
-
Solution: First, try flushing the column with a strong solvent. If the problem persists, replacing the guard column or the analytical column may be necessary.
-
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the column.
-
Solution: Adjust the mobile phase pH to ensure a consistent and single ionic state of the analyte.
-
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Reduce the concentration of the sample being injected.
-
Issue 2: Low Signal Intensity or Poor Sensitivity
Question: I am observing a weak signal for this compound, leading to poor sensitivity. What steps can I take to improve it?
Answer:
Low signal intensity can be a result of issues with sample preparation, instrument settings, or analyte stability.
Potential Causes & Solutions:
-
Inefficient Extraction: Poor recovery of this compound from the biological matrix will result in a low signal.
-
Solution: Optimize the extraction method. A combination of protein precipitation followed by solid-phase extraction (SPE) has been shown to be effective for Rifapentine and its metabolites in complex matrices like human milk.
-
-
Suboptimal Mass Spectrometry Parameters: Incorrect mass spectrometer settings can lead to poor detection.
-
Solution: Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flows, and temperature). Perform tuning and compound optimization for this compound to determine the optimal precursor and product ions and collision energy for multiple reaction monitoring (MRM).
-
-
Analyte Degradation: Rifapentine is known to be unstable under certain conditions.
-
Solution: Ensure proper sample handling and storage. Stability studies have shown that Rifapentine can be stable in various biological matrices when stored at -80°C. Bench-top stability should also be assessed to understand how long samples can be at room temperature before degradation occurs.
-
Issue 3: High Matrix Effects
Question: I suspect that matrix effects are impacting the accuracy of my this compound quantification. How can I assess and mitigate this?
Answer:
Matrix effects, caused by co-eluting endogenous components from the biological sample, can suppress or enhance the ionization of the analyte, leading to inaccurate results.
Assessment of Matrix Effects:
The most common method is the post-extraction spike method. This involves comparing the signal of an analyte spiked into an extracted blank matrix to the signal of the analyte in a neat solution.
Mitigation Strategies:
-
Improved Sample Cleanup: More effective sample preparation can remove interfering matrix components.
-
Solution: Utilize more rigorous extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) in addition to protein precipitation.
-
-
Chromatographic Separation: Modifying the chromatographic method can separate the analyte from interfering matrix components.
-
Solution: Optimize the gradient profile or try a different stationary phase to improve the resolution between this compound and co-eluting matrix components.
-
-
Use of a Stable Isotope-Labeled Internal Standard: A deuterated internal standard like this compound is designed to co-elute with the analyte and experience similar matrix effects, thus compensating for signal suppression or enhancement. However, if this compound itself is the analyte of interest, another closely related stable isotope-labeled compound should be used as an internal standard. For the quantification of Rifapentine, Rifapentine-D9 has been successfully used as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is the typical stability of this compound in biological matrices?
A1: Based on studies of Rifapentine, the analyte is generally stable under various storage conditions. For instance, Rifapentine and its metabolite have shown good stability in human plasma and dried blood spots. Stability has been demonstrated for bench-top (room temperature), auto-sampler, and multiple freeze-thaw cycles. Long-term stability is typically ensured by storing samples at -80°C. It is crucial to perform your own stability assessments in the specific matrix of your study.
Q2: What are the recommended LC-MS/MS parameters for this compound analysis?
A2: A common approach for the analysis of Rifapentine and its deuterated analogs is using a reversed-phase C18 column with a gradient elution.
-
Column: A C18 column, such as a Supelco Discovery C18 or Agilent Poroshell 120 EC-C18, is frequently used.
-
Mobile Phase: A typical mobile phase consists of an aqueous component with a modifier like formic acid or ammonium formate and an organic component like acetonitrile (B52724) or methanol (B129727).
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly employed.
-
Detection: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
Q3: How can I prepare my calibration standards and quality control samples?
A3: Stock solutions of this compound should be prepared in a suitable organic solvent like methanol. Working solutions are then prepared by diluting the stock solution. Calibration standards and quality control (QC) samples are prepared by spiking the appropriate working solutions into a blank biological matrix that is identical to the study samples. A calibration curve is typically generated using a weighted linear or quadratic regression analysis.
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of Rifapentine and its metabolites from various studies. This data can serve as a reference for expected performance.
Table 1: Example of Inter- and Intra-day Accuracy and Precision
| Analyte | QC Level | Concentration (ng/mL) | Inter-day Accuracy (%) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Intra-day Precision (%CV) |
| Rifapentine | Low | 5.00 | 97.4 | 8.3 | 100.6 | 3.1 |
| Medium | 800 | 98.5 | 5.2 | 99.1 | 4.5 | |
| High | 1600 | 99.3 | 4.1 | 98.7 | 3.8 | |
| 25-O-desacetyl rifapentine | Low | 5.00 | 96.4 | 11.8 | 106.3 | 6.7 |
| Medium | 800 | 101.2 | 8.9 | 102.5 | 7.2 | |
| High | 1600 | 103.7 | 7.5 | 104.1 | 8.1 |
Source: Adapted from data on Rifapentine and its metabolite in human milk.
Table 2: Stability Data for Rifapentine
| Stability Test | Matrix | Concentration Level | Accuracy (%) |
| Bench Top Stability (6h 47m) | Human Plasma | Low QC | 98.71 |
| High QC | 100 | ||
| Autosampler Stability (48h) | Human Plasma | Low QC | 96.62 |
| High QC | 97.94 | ||
| Freeze-Thaw Stability (3 cycles) | Human Plasma | Low QC | 95.83 |
| High QC | 98.12 |
Source: Adapted from stability data for Rifapentine in human plasma.
Experimental Protocols & Workflows
Detailed Methodology for Sample Preparation (Protein Precipitation followed by SPE)
This protocol is a general guideline for extracting this compound from a biological matrix like plasma or milk.
-
Sample Aliquoting: Aliquot 100 µL of the sample (blank, standard, QC, or unknown) into a microcentrifuge tube.
-
Internal Standard Addition: Add the internal standard solution.
-
Protein Precipitation: Add a protein precipitating agent (e.g., acetonitrile or methanol) at a ratio of 3:1 (v/v) to the sample.
-
Vortexing and Centrifugation: Vortex the tubes for 1 minute and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a new tube.
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte with a strong organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Visualizations
Caption: General experimental workflow for this compound quantification.
Caption: Troubleshooting logic for this compound quantification issues.
References
Validation & Comparative
The Gold Standard in Rifapentine Bioanalysis: A Comparative Guide to Rifapentine-D8 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Rifapentine (B610483), the choice of a suitable internal standard is critical for ensuring the accuracy, precision, and robustness of quantitative assays. This guide provides an objective comparison of Rifapentine-D8 and other common alternatives, supported by experimental data, to inform the selection of the most appropriate internal standard for your analytical needs.
Deuterated stable isotope-labeled internal standards (SIL-IS) are widely considered the gold standard in quantitative mass spectrometry.[1] By replacing hydrogen atoms with deuterium, these standards are chemically almost identical to the analyte of interest, ensuring they co-elute and experience similar ionization effects, thereby compensating for variability in sample preparation and instrument response.[1] This guide focuses on the validation of this compound as an internal standard for the analysis of Rifapentine and its active metabolite, 25-Desacetyl rifapentine.
Performance Comparison: this compound vs. Alternative Internal Standards
The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process. While this compound (and its variants like D9) is the isotopically labeled analog of the analyte, a common alternative is Rifampicin-d3, a structurally similar compound. The following tables summarize the performance of these internal standards based on published validation data.
Table 1: Performance Characteristics of Rifapentine-D9 and 25-Desacetyl this compound [2][3]
| Parameter | Rifapentine | 25-Desacetyl rifapentine | Internal Standard(s) | Matrix |
| Linearity Range (ng/mL) | 60.061 - 8008.134 | 30.000 - 4000.015 | Rifapentine-D9, 25-Desacetyl this compound | Human Plasma |
| Inter-run Precision (%CV) | 0.60 - 2.49 | 1.19 - 4.88 | - | Human Plasma |
| Inter-run Accuracy (% Nominal) | 98.24 - 102.14 | 97.13 - 103.05 | - | Human Plasma |
Data synthesized from a study validating a method for the quantification of rifapentine and its metabolite in human plasma.[2][3]
Table 2: Performance Characteristics using Rifampicin-d3 as an Internal Standard [4][5]
| Parameter | Rifapentine | 25-Desacetyl rifapentine | Internal Standard | Matrix |
| Linearity Range (ng/mL) | 2.00 - 2000 | 4.00 - 2000 | Rifampicin-d3 | Human Milk |
| Intra-day Precision (%CV) | 3.1 - 8.3 | 6.7 - 11.8 | - | Human Milk |
| Inter-day Precision (%CV) | 3.1 - 8.3 | 6.7 - 11.8 | - | Human Milk |
| Intra-day Accuracy (% Nominal) | 97.4 - 100.6 | 96.4 - 106.3 | - | Human Milk |
| Inter-day Accuracy (% Nominal) | 97.4 - 100.6 | 96.4 - 106.3 | - | Human Milk |
| Mean Extraction Yield (%) | 84.2 | 71.1 | - | Human Milk |
| Mean Process Efficiency (%) | 80.4 | 95.7 | - | Human Milk |
Data synthesized from a study validating a method for the quantification of rifapentine and its metabolite in human milk.[4][5]
Note: A direct head-to-head comparison in the same study is not available. The presented data is from separate studies and experimental conditions may vary. However, both internal standards demonstrate acceptable performance in their respective validated methods. The choice of internal standard may also depend on the specific matrix and availability.
Experimental Protocols
A robust and reliable bioanalytical method is underpinned by a rigorous validation process. The following is a generalized protocol for the validation of an analytical method using an internal standard, based on common practices reported in the literature.[2][4][6]
Stock and Working Solution Preparation
-
Analyte and Internal Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of Rifapentine, 25-Desacetyl rifapentine, and this compound (or alternative IS) in a suitable solvent such as methanol (B129727) to prepare individual stock solutions.[2][3]
-
Working Solutions: Prepare serial dilutions of the stock solutions with an appropriate solvent to create working solutions for calibration standards and quality control (QC) samples.
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Spike blank biological matrix (e.g., human plasma, human milk) with the analyte working solutions to prepare a series of calibration standards at different concentrations. A typical calibration curve consists of 8-10 non-zero concentrations.[2][3]
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) by spiking blank matrix with the analyte working solutions.
Sample Preparation (Protein Precipitation)
-
Aliquot a specific volume of the sample (calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add the internal standard working solution to all samples except for the blank matrix.
-
Add a protein precipitation agent (e.g., acetonitrile, methanol) to the samples.[6]
-
Vortex mix the samples to ensure complete protein precipitation.
-
Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: Employ a suitable reversed-phase C18 column to separate the analytes from endogenous matrix components.[2][4] The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer (e.g., ammonium (B1175870) formate).[2][3]
-
Mass Spectrometric Detection: Utilize a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for sensitive and selective detection of the analytes and the internal standard.[2][3] Optimize the mass transitions and collision energies for each compound.
Method Validation Parameters
The validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA) and should assess the following parameters:
-
Selectivity and Specificity: Evaluate the potential for interference from endogenous matrix components.
-
Linearity and Range: Determine the concentration range over which the assay is accurate and precise.
-
Accuracy and Precision: Assess the closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision) at different concentration levels.
-
Recovery: Determine the efficiency of the extraction procedure.
-
Matrix Effect: Evaluate the influence of matrix components on the ionization of the analytes and the internal standard.
-
Stability: Assess the stability of the analytes in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).
Workflow for Internal Standard Validation
The following diagram illustrates a typical workflow for the validation of an internal standard in a bioanalytical method.
Caption: Experimental workflow for the validation of an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. japsonline.com [japsonline.com]
- 3. japsonline.com [japsonline.com]
- 4. open.uct.ac.za [open.uct.ac.za]
- 5. Validation and application of a quantitative liquid chromatography tandem mass spectrometry assay for the analysis of rifapentine and 25-O-desacetyl rifapentine in human milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of the Rifamycin Antibiotics Rifabutin, Rifampin, Rifapentine and their Major Metabolites in Human Plasma via Simultaneous Extraction Coupled with LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
The Analytical Edge: Choosing Between Rifapentine-D8 and Rifampin-D3 as Internal Standards
In the realm of bioanalysis, the precision and accuracy of quantitative assays are paramount. For researchers and drug development professionals working with the antitubercular agent rifapentine (B610483), the choice of an appropriate internal standard (IS) is a critical determinant of analytical method performance. This guide provides a comprehensive comparison of two commonly utilized deuterated internal standards: Rifapentine-D8 and Rifampin-D3, offering insights into their application, performance, and the experimental protocols that underpin their use.
At a Glance: Chemical Properties
A fundamental aspect of an ideal internal standard is its structural similarity to the analyte. Both this compound and Rifampin-D3 are closely related to rifapentine, ensuring similar behavior during sample extraction and chromatographic separation.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Rifapentine | C₄₇H₆₄N₄O₁₂ | 877.03 |
| This compound | C₄₇H₅₆D₈N₄O₁₂ | 885.09 |
| Rifampin-D3 | C₄₃H₅₅D₃N₄O₁₂ | 825.96 |
Performance in Bioanalytical Methods: A Comparative Overview
The Case for a Homologous Internal Standard: this compound
The use of a stable isotope-labeled version of the analyte itself, such as Rifapentine-D9 (a close variant to D8), is often considered the gold standard. This approach ensures that the internal standard co-elutes with the analyte, providing the most effective compensation for variations in sample preparation, injection volume, and matrix effects.
A study detailing the bioanalytical method validation for rifapentine and its metabolite, 25-desacetyl rifapentine, in human plasma utilized Rifapentine-D9 and 25-desacetyl this compound as the respective internal standards[1][2]. This method demonstrated high sensitivity and specificity.
The Practical Alternative: Rifampin-D3
In instances where a homologous deuterated internal standard for rifapentine is unavailable or cost-prohibitive, Rifampin-D3 has proven to be a reliable and effective alternative[3][4][5]. Due to the structural similarity between rifampin and rifapentine, Rifampin-D3 exhibits comparable extraction recovery and ionization efficiency, making it a suitable surrogate.
Several validated methods for the quantification of rifapentine and its metabolites in various biological matrices, including human plasma, dried blood spots, and breast milk, have successfully employed Rifampin-D3 as the internal standard. These studies report robust and accurate results, meeting regulatory guidelines for bioanalytical method validation.
Quantitative Performance Data
The following tables summarize the performance characteristics of analytical methods using either a deuterated rifapentine analog or Rifampin-D3 as the internal standard. It is important to note that these results are from different studies and direct comparison should be made with caution.
Table 1: Performance Data Using Deuterated Rifapentine Analog (Rifapentine-D9/D8) as Internal Standard
| Parameter | Rifapentine | 25-desacetyl rifapentine |
| Matrix | Human Plasma | Human Plasma |
| Linearity Range (ng/mL) | 60.061 - 8008.134 | 30.000 - 4000.015 |
| Correlation Coefficient (r²) | ≥ 0.99 | ≥ 0.99 |
| Accuracy (%) | Within ±15% of nominal | Within ±15% of nominal |
| Precision (%CV) | ≤ 15% | ≤ 15% |
Table 2: Performance Data Using Rifampin-D3 as Internal Standard
| Parameter | Rifapentine | 25-O-desacetyl rifapentine |
| Matrix | Human Breast Milk | Human Breast Milk |
| Linearity Range (ng/mL) | 2 - 2000 | 2 - 2000 |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Accuracy (%) | 92.9 - 105.5 | 92.9 - 105.5 |
| Precision (%CV) | Intra-day: 3.1 - 8.3, Inter-day: 5.7 | Intra-day: 6.7 - 11.8, Inter-day: 9.3 |
Experimental Protocols: A Step-by-Step Look
Detailed methodologies are crucial for replicating and adapting these analytical methods. Below are representative experimental workflows for methods utilizing each type of internal standard.
Workflow for Rifapentine Quantification using Rifapentine-D9/D8 IS
Caption: Workflow for rifapentine analysis using a homologous deuterated internal standard.
Workflow for Rifapentine Quantification using Rifampin-D3 IS
Caption: Workflow for rifapentine analysis using an analogous deuterated internal standard.
Conclusion: Making the Right Choice
Both this compound (or its close analogs like D9) and Rifampin-D3 serve as excellent internal standards for the quantitative analysis of rifapentine in biological matrices.
-
This compound represents the ideal choice due to its isotopic and structural identity with the analyte, offering the most accurate compensation for analytical variability. When the highest level of precision is required and the standard is available, it is the recommended option.
-
Rifampin-D3 stands as a highly effective and widely validated alternative. Its structural similarity to rifapentine allows it to mimic the analyte's behavior during analysis, providing reliable and accurate quantification. It is a practical choice, particularly when the homologous standard is not readily accessible.
Ultimately, the decision between this compound and Rifampin-D3 will depend on the specific requirements of the assay, including desired levels of precision and accuracy, budget, and the availability of the reference standards. The experimental data presented here, derived from robustly validated methods, should empower researchers to make an informed decision that best suits their analytical needs.
References
- 1. japsonline.com [japsonline.com]
- 2. japsonline.com [japsonline.com]
- 3. Quantification of Rifapentine, a Potent Antituberculosis Drug, from Dried Blood Spot Samples Using Liquid Chromatographic-Tandem Mass Spectrometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. open.uct.ac.za [open.uct.ac.za]
- 5. Validation and application of a quantitative liquid chromatography tandem mass spectrometry assay for the analysis of rifapentine and 25-O-desacetyl rifapentine in human milk - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Rifapentine-D8 and 13C-Rifapentine as Internal Standards in Bioanalytical Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two stable isotope-labeled (SIL) internal standards for the antibiotic Rifapentine: the deuterated analog, Rifapentine-D8, and the carbon-13 enriched version, 13C-Rifapentine. The selection of an appropriate internal standard is critical for the accuracy and reliability of quantitative bioanalytical methods, particularly in pharmacokinetic and drug metabolism studies. This comparison is based on established principles of isotope dilution mass spectrometry (IDMS) and available data for deuterated Rifapentine analogs. It is important to note that while this compound is commercially available and its use is documented in scientific literature, specific experimental data for 13C-Rifapentine is not as readily available, and therefore, its characteristics are discussed based on the known advantages of 13C-labeling.
Data Presentation: Quantitative and Performance Characteristics
The following table summarizes the key quantitative and performance characteristics of this compound and 13C-Rifapentine.
| Feature | This compound | 13C-Rifapentine (projected) | Rationale & Implications for Rifapentine Analysis |
| Molecular Formula | C₄₇H₅₆D₈N₄O₁₂ | ¹³CₓC₄₇-ₓH₆₄N₄O₁₂ | The mass difference is crucial for mass spectrometric detection. |
| Molecular Weight | Approx. 885.08 g/mol [1] | Varies based on the number of 13C atoms | A sufficient mass shift (ideally ≥ 3 Da) is necessary to prevent isotopic overlap. |
| Isotopic Purity | Typically high, but should be verified for each batch. | Generally very high. | High isotopic purity minimizes interference from unlabeled analyte. |
| Chromatographic Co-elution with Analyte | May exhibit a slight retention time shift (isotopic effect), eluting slightly earlier than Rifapentine.[2] | Expected to have virtually identical retention time and co-elute perfectly with Rifapentine.[2][3] | Co-elution ensures that the analyte and internal standard experience the same matrix effects, leading to more accurate quantification.[3] |
| Isotopic Stability | Generally stable, but deuterium (B1214612) atoms can be susceptible to back-exchange with protons, especially under certain pH or matrix conditions. | Highly stable as 13C atoms are integrated into the carbon skeleton and are not exchangeable.[4] | High isotopic stability is critical to prevent loss of the label during sample preparation and analysis, which would lead to inaccurate results. |
| Potential for Isotopic Interference | Lower potential for interference from the natural abundance of heavy isotopes in the analyte. | The natural abundance of 13C is ~1.1%, which can be a consideration in cases of very low analyte concentration.[4] | Careful selection of the mass transitions for quantification is necessary to avoid any potential cross-talk. |
| Commercial Availability & Cost | Readily available from various suppliers. | Less commonly available and generally more expensive due to more complex synthesis.[5] | Availability and cost are practical considerations for routine high-throughput analyses. |
Experimental Protocols
A robust and validated bioanalytical method is essential for the accurate quantification of Rifapentine in biological matrices. The following is a representative experimental protocol for the determination of Rifapentine in human plasma using a stable isotope-labeled internal standard, based on methodologies reported for deuterated analogs.[3][5]
Objective:
To quantify the concentration of Rifapentine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard (this compound or 13C-Rifapentine).
Materials and Reagents:
-
Rifapentine analytical standard
-
This compound or 13C-Rifapentine (as internal standard, IS)
-
Human plasma (K2EDTA)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Ammonium formate (B1220265)
-
Formic acid
-
Deionized water
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare primary stock solutions of Rifapentine and the IS in methanol (e.g., at 1 mg/mL).
-
Prepare a series of working standard solutions of Rifapentine by serial dilution of the stock solution with a 50:50 mixture of methanol and water.
-
Prepare a working solution of the IS at an appropriate concentration (e.g., 500 ng/mL) in the same diluent.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibration standard, quality control, or unknown), add 25 µL of the IS working solution and vortex briefly.
-
Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Rifapentine: m/z 877.5 → 845.5
-
This compound: m/z 885.5 → 853.5 (example, to be optimized)
-
13C-Rifapentine: To be determined based on the number of 13C labels.
-
-
Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) for maximum signal intensity.
-
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the calibration standards.
-
Use a weighted linear regression for the calibration curve.
-
Determine the concentration of Rifapentine in the unknown samples from the calibration curve.
-
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key aspects of the comparative analysis and experimental workflow.
References
- 1. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
A Comparative Guide to the Bioanalytical Method Validation of Rifapentine Using Deuterated Internal Standards
This guide provides a comparative analysis of published single-laboratory validation data for the quantification of rifapentine (B610483) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). While a formal inter-laboratory validation study for a specific Rifapentine-D8 method was not identified, this document synthesizes data from various studies that have utilized deuterated internal standards, such as Rifapentine-D9 and 25-Desacetyl this compound, to serve as a valuable resource for researchers, scientists, and drug development professionals. The data presented here allows for an objective comparison of method performance across different laboratories and protocols.
Quantitative Performance Comparison
The following tables summarize the key performance parameters of validated LC-MS/MS methods for the analysis of rifapentine and its active metabolite, 25-desacetyl rifapentine. These parameters are crucial for assessing the reliability and robustness of the analytical methods.
Table 1: Linearity and Sensitivity of Rifapentine and 25-Desacetyl Rifapentine Assays
| Parameter | Rifapentine | 25-Desacetyl Rifapentine | Reference |
| Linearity Range (ng/mL) | 60.076 - 8004.794 | 30.011 - 3998.837 | [1][2] |
| 75 - 30000 | 37.5 - 15000 | [3] | |
| 50 - 80000 | 50 - 80000 | [4] | |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 60.076 | 30.011 | [1][2] |
| 75 | 37.5 | [3] | |
| 50 | 50 | [4] | |
| Correlation Coefficient (r²) | > 0.9994 | Not Specified | [5] |
Table 2: Precision and Accuracy of Rifapentine and 25-Desacetyl Rifapentine Assays
| Parameter | Rifapentine | 25-Desacetyl Rifapentine | Reference |
| Intra-run Precision (%CV) | 0.99 - 2.61 (at LLOQ) | 3.24 - 6.90 (at LLOQ) | [2] |
| Inter-run Precision (%CV) | 3.59 (at LLOQ) | 4.83 (at LLOQ) | [2] |
| < 5.8 | < 5.8 | [3] | |
| Intra-run Accuracy (% Nominal) | 95.53 - 102.54 (at LLOQ) | 95.32 - 96.18 (at LLOQ) | [2] |
| Inter-run Accuracy (% Nominal) | 98.40 (at LLOQ) | 95.81 (at LLOQ) | [2] |
| < 10.0 (% Deviation) | < 10.0 (% Deviation) | [3] |
Table 3: Recovery of 25-Desacetyl Rifapentine and its Deuterated Internal Standard
| Quality Control Level | % Recovery of 25-Desacetyl Rifapentine | % Recovery of 25-Desacetyl this compound | Reference |
| High (HQC) | 72.57 | 76.32 | [2] |
| Medium (MQC) | 71.89 | 74.75 | [2] |
| Low (LQC) | 68.67 | 65.30 | [2] |
| Global Recovery | 71.04 | Not Specified | [2] |
Experimental Protocols
The methodologies detailed below are synthesized from published validation reports and represent common practices for the quantification of rifapentine and its metabolites.
1. Sample Preparation: Protein Precipitation
A common and efficient method for extracting rifapentine and its metabolites from human plasma is protein precipitation.[3]
-
Procedure:
-
To 50 µL of human plasma, add a working internal standard solution (e.g., Rifapentine-D9 and 25-Desacetyl this compound in methanol).
-
Incubate the samples at 5°C for at least one hour to allow for complete protein precipitation.[3]
-
Centrifuge the samples at 13,000 × g for 20 minutes at 10°C.[3]
-
Transfer 100 µL of the supernatant to a clean tube.[3]
-
Dilute the supernatant with 150 µL of Type 1 water.[3]
-
Mix the samples and transfer them to injection vials for LC-MS analysis.[3]
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
Chromatographic Separation:
-
Column: Supelco Discovery C18 (10 cm x 4.6 mm, 5 µm particle size) or ACE® C18 (3 x 100 mm).[1][3]
-
Mobile Phase: A mixture of an organic phase (e.g., acetonitrile (B52724) and methanol (B129727) in a 50:50 v/v ratio) and an aqueous phase (e.g., 10 mM ammonium (B1175870) formate) in a 70:30 v/v ratio.[1] Another described mobile phase is a mixture of formic acid, water, and acetonitrile (0.5:55:45, v/v/v).[3]
-
Column Temperature: Maintained at 30°C.[3]
-
Injection Volume: 2 µL.[3]
-
-
Mass Spectrometric Detection:
Visualizing the Validation Workflow and Parameters
The following diagrams illustrate the typical workflow of a bioanalytical method validation and the logical relationship between the key validation parameters, as guided by regulatory bodies like the FDA.[3]
Caption: Bioanalytical method validation workflow.
Caption: Interrelation of validation parameters.
References
- 1. japsonline.com [japsonline.com]
- 2. japsonline.com [japsonline.com]
- 3. Determination of the Rifamycin Antibiotics Rifabutin, Rifampin, Rifapentine and their Major Metabolites in Human Plasma via Simultaneous Extraction Coupled with LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of Rifapentine, a Potent Antituberculosis Drug, from Dried Blood Spot Samples Using Liquid Chromatographic-Tandem Mass Spectrometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jetir.org [jetir.org]
A Head-to-Head Battle of Internal Standards: Ensuring Accuracy in Rifapentine Bioassays
For researchers, scientists, and drug development professionals, the precise quantification of therapeutic drugs in biological matrices is paramount. In the analysis of the antibiotic Rifapentine (B610483), the choice of an appropriate internal standard is critical for achieving accurate and reliable results. This guide provides a comparative analysis of bioanalytical methods for Rifapentine, focusing on the performance of the deuterated internal standard, Rifapentine-D8, against an alternative, Rifampicin-d3.
The use of a stable isotope-labeled internal standard, such as this compound (often used as Rifapentine-D9), is a widely accepted strategy in mass spectrometry-based bioanalysis. This approach is designed to mimic the analyte of interest throughout the sample preparation and analysis process, compensating for variability and improving the accuracy and precision of quantification. However, the availability and cost of specific deuterated standards can sometimes lead researchers to consider other alternatives, such as structurally similar molecules like Rifampicin-d3.
This guide delves into the performance characteristics of these two approaches, presenting a summary of validation data from published studies.
Performance Under the Microscope: A Data-Driven Comparison
The following tables summarize the accuracy and precision data from two distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Rifapentine in human plasma and other biological matrices.
Table 1: Method Performance Using a Deuterated Rifapentine Internal Standard (Rifapentine-D9)
| Analyte | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Rifapentine | 60.134 (LLOQ) | 0.99 - 2.61 | 95.53 - 102.54 | 3.59 | 98.40 |
| Low QC | N/A | N/A | N/A | N/A | |
| Mid QC | N/A | N/A | N/A | N/A | |
| High QC | N/A | N/A | N/A | N/A | |
| 25-desacetyl rifapentine | 30.000 (LLOQ) | 3.24 - 6.90 | 95.32 - 96.18 | 4.83 | 95.81 |
Data extracted from a study validating an LC-MS/MS method for Rifapentine and its metabolite in human plasma.[1][2]
Table 2: Method Performance Using a Structurally Similar Internal Standard (Rifampicin-d3)
| Analyte | QC Level | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Rifapentine | Low | 8.3 | 97.4 | 6.5 | 100.6 |
| Medium | 3.1 | 98.9 | 4.2 | 99.5 | |
| High | 4.2 | 98.2 | 5.7 | 99.1 | |
| 25-O-desacetyl rifapentine | Low | 11.8 | 106.3 | 9.8 | 104.7 |
| Medium | 6.7 | 96.4 | 7.9 | 98.9 | |
| High | 7.1 | 97.5 | 8.5 | 98.3 |
Data extracted from a study validating an LC-MS/MS method for Rifapentine and its metabolite in human milk.[3][4]
Based on the presented data, both methods demonstrate acceptable levels of accuracy and precision, meeting the typical validation requirements set by regulatory agencies like the FDA.[1] The method employing the deuterated internal standard, Rifapentine-D9, shows excellent precision, particularly at the lower limit of quantification (LLOQ).[2] The use of a structural analog, Rifampicin-d3, also yields reliable results, although the precision values are slightly higher in some instances.[3]
A Glimpse into the Workflow: Experimental Protocols
The successful implementation of these bioanalytical methods relies on meticulous and well-defined experimental protocols. Below are summaries of the key steps involved in the respective analyses.
Experimental Protocol Using Rifapentine-D9 Internal Standard
This method was developed for the quantification of Rifapentine and its major metabolite, 25-desacetyl rifapentine, in human plasma.[1][2]
-
Sample Preparation: Protein precipitation is employed for sample cleanup.
-
Chromatography: A Supelco Discovery C18 column (10 cm x 4.6 mm, 5 µm) is used for chromatographic separation.[1][2] The mobile phase consists of an organic mixture (acetonitrile and methanol) and 10 mM ammonium (B1175870) formate, delivered at a flow rate of 1 ml/minute.[1]
-
Mass Spectrometry: A Sciex API 4500 triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is used for detection.[1] Multiple reaction monitoring (MRM) is utilized to monitor specific ion transitions for the analytes and their deuterated internal standards.[1][2]
Experimental Protocol Using Rifampicin-d3 Internal Standard
This method was validated for the quantification of Rifapentine and 25-O-desacetyl rifapentine in human milk.[3]
-
Sample Preparation: A combination of protein precipitation and solid-phase extraction is used to extract the analytes from the complex matrix of human milk.[3]
-
Chromatography: An Agilent® Poroshell 120 EC-C18 column (4.6 mm × 50 mm, 2.7 µm) is used for separation with an isocratic mobile phase of acetonitrile: methanol: 0.1% formic acid (55/5/40, v/v/v) at a flow rate of 450 µL/min.[3]
-
Mass Spectrometry: An AB Sciex API 4000 mass spectrometer with electrospray ionization in positive mode is used for detection, with data acquisition performed using multiple reaction monitoring.[3]
Visualizing the Process
To further clarify the experimental workflows, the following diagrams illustrate the key steps in each bioanalytical method.
Caption: Workflow using Rifapentine-D9 internal standard.
Caption: Workflow using Rifampicin-d3 internal standard.
References
- 1. japsonline.com [japsonline.com]
- 2. japsonline.com [japsonline.com]
- 3. Validation and application of a quantitative liquid chromatography tandem mass spectrometry assay for the analysis of rifapentine and 25-O-desacetyl rifapentine in human milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. open.uct.ac.za [open.uct.ac.za]
A Comparative Guide to the Bioequivalence of Rifapentine Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioequivalence of different formulations of Rifapentine (B610483), a key antibiotic in the treatment of tuberculosis. The information presented herein is based on findings from clinical bioequivalence studies and is intended to assist researchers and drug development professionals in understanding the performance of generic or test formulations in comparison to reference products. The use of deuterated internal standards, such as Rifapentine-d8, in the analytical phase of these studies represents a gold standard for ensuring accuracy and reliability.
Quantitative Data Summary
The bioequivalence of a test formulation of Rifapentine capsules was compared to a reference formulation in a single-dose, randomized, crossover study involving 19 healthy male volunteers.[1][2] Each volunteer received a single 0.6 g dose of either the test or reference formulation.[1][2] The following table summarizes the key pharmacokinetic parameters obtained in this study.
| Pharmacokinetic Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) |
| Cmax (µg/mL) | 12.401 ± 3.221 | 12.235 ± 3.147 |
| AUC0-84h (µg·h/mL) | 369.471 ± 114.334 | 358.912 ± 109.876 |
| AUC0-∞ (µg·h/mL) | 384.456 ± 124.561 | 373.899 ± 119.987 |
| Tmax (h) | 4.316 ± 1.635 | 4.521 ± 1.543 |
| T1/2 (h) | 15.845 ± 3.350 | 15.769 ± 3.289 |
Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; Tmax: Time to reach maximum plasma concentration; T1/2: Elimination half-life; SD: Standard Deviation.
The statistical analysis of these results indicated that the 90% confidence intervals for the ratios of Cmax, AUC0-t, and AUC0-∞ between the test and reference formulations fell within the accepted bioequivalence range of 80% to 125%.[1][2]
Experimental Protocols
The evaluation of bioequivalence for Rifapentine formulations necessitates rigorous experimental protocols to ensure the reliability of the pharmacokinetic data.
Study Design
A typical bioequivalence study for Rifapentine is designed as a single-dose, two-treatment, two-period crossover study in healthy adult subjects.[1][2] This design allows each subject to serve as their own control, minimizing inter-individual variability. A sufficient washout period of at least 7 days is recommended between the two treatment periods to prevent any carry-over effects.
Drug Administration and Blood Sampling
In the referenced study, healthy male volunteers were administered a single oral dose of 0.6 g of either the test or reference Rifapentine formulation.[1][2] Blood samples were collected at predetermined intervals over an 84-hour period to characterize the pharmacokinetic profile of the drug.[1][2] It is recommended that blood sampling be particularly intensive between 3 and 6 hours after administration to accurately capture the peak plasma concentration.
Analytical Methodology
The concentration of Rifapentine and its active metabolite, 25-desacetyl rifapentine, in plasma samples is determined using a validated bioanalytical method. A highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method has been developed and validated for this purpose.
This method employs deuterated internal standards, specifically Rifapentine-d9 and 25-Desacetyl this compound , to ensure the accuracy and precision of the quantification. The use of a stable isotope-labeled internal standard is crucial for mitigating matrix effects and variability during sample processing and analysis. The analytes are separated using reverse-phase chromatography and detected by electrospray ionization in the positive ion mode.
While other methods such as UPLC-UV have been used, the LC-MS/MS method with deuterated internal standards is considered a more robust and specific approach for bioequivalence studies.
Visualizing the Bioequivalence Study Workflow
The following diagram illustrates the typical workflow of a bioequivalence study for Rifapentine formulations, from subject enrollment to the final statistical analysis.
Caption: Experimental workflow of a Rifapentine bioequivalence study.
Logical Framework for Bioequivalence Assessment
The determination of bioequivalence is based on a statistical comparison of the pharmacokinetic parameters of the test and reference formulations. The following diagram outlines the logical relationship in this assessment.
Caption: Logical framework for comparing Rifapentine formulations.
References
performance characteristics of Rifapentine-D8 in clinical trials
For drug development professionals, researchers, and scientists, this guide provides an in-depth comparison of the performance characteristics of Rifapentine, a key antibiotic in the treatment of tuberculosis (TB). This document outlines its performance in clinical trials, particularly in comparison to its predecessor, Rifampin, and details the experimental protocols used for its quantitative analysis, including the role of its deuterated analogue, Rifapentine-D8.
Executive Summary
Rifapentine, a rifamycin (B1679328) derivative, has emerged as a cornerstone in the development of shorter and more effective treatment regimens for both latent and active tuberculosis. Its primary advantage over Rifampin lies in its significantly longer half-life, allowing for less frequent dosing and potentially improving patient adherence. Clinical trials have demonstrated that Rifapentine-based regimens can be as effective as, and in some cases superior to, Rifampin-based regimens, particularly in shortening the duration of therapy. The accurate measurement of Rifapentine and its active metabolite, 25-desacetyl rifapentine, in biological matrices is crucial for pharmacokinetic and efficacy studies. This is reliably achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS), where this compound serves as a deuterated internal standard to ensure precision and accuracy.
Performance Characteristics in Clinical Trials
Rifapentine has been extensively evaluated in numerous clinical trials, often in direct comparison with Rifampin, the standard of care for decades. These studies have assessed its efficacy, safety, and pharmacokinetic profile in various patient populations, including those with drug-susceptible TB, latent TB infection (LTBI), and in combination with other antimicrobial agents.
Efficacy and Safety: Rifapentine vs. Rifampin
A key focus of clinical research has been the potential for Rifapentine to shorten the treatment duration for TB. A landmark phase 3 trial demonstrated that a four-month daily regimen of Rifapentine, moxifloxacin (B1663623), isoniazid, and pyrazinamide (B1679903) was non-inferior to the standard six-month regimen with Rifampin in treating drug-susceptible pulmonary tuberculosis[1].
Below is a summary of comparative efficacy and safety data from key clinical trials:
| Feature | Rifapentine | Rifampin | Key Clinical Trial Findings |
| Efficacy (Sputum Culture Conversion at 8 weeks) | 86.4% (solid media), 67.9% (liquid media) | 83.3% (solid media), 65.1% (liquid media) | In a study comparing daily 10 mg/kg doses of both drugs, Rifapentine was not significantly more active than Rifampin at this endpoint[2]. However, other studies with higher Rifapentine doses showed improved sputum sterilization[2]. |
| Efficacy (4-month regimen vs. 6-month standard) | A 4-month regimen with Rifapentine and moxifloxacin was non-inferior to the standard 6-month Rifampin regimen[1]. | Standard of care in a 6-month regimen. | The Rifapentine-based regimen offers a shorter treatment duration with comparable efficacy[1]. |
| Adverse Events | Incidence of adverse reactions was found to be lower in some studies (e.g., 16.67%). | Higher incidence of adverse reactions in some comparative studies (e.g., 38.89%). | Rifapentine is generally well-tolerated, with a potentially better safety profile regarding certain adverse events compared to Rifampin. |
| Drug Interactions | Moderate inducer of cytochrome P450 enzymes. | Potent inducer of cytochrome P450 enzymes. | Rifapentine has fewer drug-drug interactions compared to Rifampin, which is a significant advantage, especially in patients with co-morbidities like HIV. |
| Treatment Completion | Higher completion rates are often observed with shorter, Rifapentine-based regimens. | Lower completion rates can be a challenge with the longer 6-month daily regimen. | The convenience of less frequent dosing with Rifapentine contributes to better patient adherence. |
Pharmacokinetic Profile
The pharmacokinetic properties of Rifapentine are a key differentiator from Rifampin and are central to its clinical utility.
| Pharmacokinetic Parameter | Rifapentine | Rifampin | Notes |
| Half-life | ~13-16 hours | ~2-3 hours | The longer half-life of Rifapentine allows for intermittent dosing (e.g., once-weekly). |
| Metabolism | Hydrolyzed to its active metabolite, 25-desacetyl rifapentine. | Metabolized in the liver. | The active metabolite of Rifapentine also possesses antimycobacterial activity. |
| Protein Binding | High (~97.7%) | Lower | |
| Effect of Food on Bioavailability | Bioavailability is significantly increased when taken with food, particularly high-fat meals. | Bioavailability is decreased with food. | This is a crucial consideration for patient counseling and dosing instructions. |
Experimental Protocols: Quantification of Rifapentine
The accurate quantification of Rifapentine and its active metabolite, 25-desacetyl rifapentine, in biological samples is essential for pharmacokinetic modeling and clinical trial monitoring. The gold standard for this analysis is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Role of this compound as an Internal Standard
In bioanalytical methods, an internal standard (IS) is a compound added to a sample in a known concentration to facilitate the quantification of the analyte. The ideal IS is chemically and physically similar to the analyte. Deuterated analogs of the analyte, such as this compound, are considered the gold standard for use as internal standards in LC-MS/MS analysis.
The use of a deuterated internal standard like this compound corrects for variations in sample preparation, injection volume, and matrix effects, thereby ensuring the accuracy and precision of the analytical results. In the LC-MS/MS method, this compound and 25-desacetyl this compound are used to quantify Rifapentine and 25-desacetyl rifapentine, respectively.
Experimental Workflow for Rifapentine Quantification
Below is a generalized workflow for the quantification of Rifapentine and its metabolite in human plasma using LC-MS/MS with a deuterated internal standard.
References
A Researcher's Guide to Sourcing Rifapentine-D8: A Comparative Analysis
For researchers and drug development professionals utilizing Rifapentine-D8 as an internal standard in pharmacokinetic studies or other quantitative analyses, the quality and purity of this critical reagent are paramount. The accuracy of experimental results hinges on well-characterized standards. This guide provides an objective comparison of key quality attributes for this compound, supported by standardized experimental methodologies to empower researchers to evaluate different sources effectively.
While direct comparative data across multiple commercial suppliers is not always publicly available, this guide utilizes a publicly accessible Certificate of Analysis (CoA) from a major supplier as a benchmark for critical quality parameters. We present this data alongside typical specifications and provide the detailed experimental protocols necessary for end-users to verify these attributes on any batch of this compound they procure.
Key Quality Attributes: A Data-Driven Comparison
The selection of a suitable this compound source should be based on a thorough evaluation of its chemical purity, isotopic enrichment, and the presence of residual solvents or water. The following tables summarize quantitative data from a representative Certificate of Analysis and provide a template for comparing potential sources.
Table 1: Quantitative Analysis of this compound (Source A - LGC Standards, Lot: 18-YEN-167-1)
| Parameter | Method | Specification | Result |
| Chemical Purity | HPLC (at 240 nm) | >95% | 98.89% |
| Isotopic Purity | Mass Spectrometry | >95% | 97.7% (d8) |
| Isotopic Distribution | Mass Spectrometry | Report Result | d0-d5: 0.03%, d6: 0.94%, d7: 16.26%, d8: 82.78% |
| Molecular Identity | ¹H NMR | Conforms to Structure | Conforms |
| Elemental Analysis | Combustion Analysis | Conforms to C₄₇H₅₆D₈N₄O₁₂ | %C: 62.61, %H: 7.37, %N: 6.17 |
| Water Content | Karl Fischer Titration | Report Result | Not Reported |
| Residual Solvents | TGA / GC-MS | Report Result | Not Reported |
Note: Data extracted from a public Certificate of Analysis.[1] Researchers should always refer to the lot-specific CoA provided with their purchased material.
Table 2: Hypothetical Comparison Data for this compound (Source B)
| Parameter | Method | Specification | Result |
| Chemical Purity | HPLC | >95% | 97.5% |
| Isotopic Purity | Mass Spectrometry | >95% | 98.1% (d8) |
| Isotopic Distribution | Mass Spectrometry | Report Result | d0-d6: <1%, d7: 10%, d8: 89% |
| Molecular Identity | ¹H NMR | Conforms to Structure | Conforms |
| Water Content | Karl Fischer Titration | <1.0% | 0.5% |
| Residual Solvents | TGA | <0.5% | 0.2% |
Note: This table presents hypothetical data to illustrate a comparative framework. Actual values will vary by supplier and lot.
Mandatory Visualizations: Experimental Workflows
To ensure consistent and reliable analysis of this compound from any source, standardized experimental workflows are essential. The following diagrams, generated using Graphviz, outline the logical steps for key analytical procedures.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound. The following protocols are based on established analytical techniques for pharmaceutical compounds.
Chemical Purity by High-Performance Liquid Chromatography (HPLC)
This method determines the percentage of this compound relative to any impurities.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5.0 µm particle size).[2]
-
Reagents: HPLC-grade methanol, HPLC-grade water, and orthophosphoric acid.
-
Mobile Phase: A mixture of methanol and 1% orthophosphoric acid in water (e.g., 81:19, v/v).[2] The exact ratio should be optimized to achieve good peak separation.
-
Sample Preparation: Accurately weigh and dissolve the this compound standard in the mobile phase or methanol to a known concentration (e.g., 20 µg/mL).[2] Filter the solution through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Data Analysis: The chemical purity is calculated based on the area percent of the main this compound peak relative to the total area of all observed peaks in the chromatogram.
Isotopic Purity by Mass Spectrometry (MS)
This protocol quantifies the percentage of the desired deuterated species (d8) and identifies the distribution of other isotopologues.
-
Instrumentation: A high-resolution mass spectrometer (HRMS) such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.[3][4]
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent like acetonitrile (B52724) or methanol.
-
Analysis: Introduce the sample into the mass spectrometer via direct infusion or through an LC system. Acquire data in full scan mode in the positive ion mode, ensuring the mass range covers the expected m/z of this compound and its isotopologues.
-
Data Analysis:
-
Extract the mass spectrum for the compound.
-
Identify and integrate the peak intensities for each isotopologue (d0 through d8).
-
Calculate the isotopic purity using the formula: Isotopic Purity (%) = (Intensity of d8 peak / Sum of intensities of d0 to d8 peaks) x 100[3]
-
Structural Confirmation by Nuclear Magnetic Resonance (NMR)
NMR spectroscopy is used to confirm that the chemical structure of the supplied standard is correct and that deuteration has occurred at the intended positions.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃).[5]
-
Analysis: Acquire a ¹H NMR spectrum. The absence or significant reduction of signals at the deuterated positions compared to the spectrum of non-labeled Rifapentine confirms successful labeling. The remaining signals should match the expected structure of the Rifapentine molecule.
-
Data Analysis: Compare the obtained spectrum with a reference spectrum of unlabeled Rifapentine to verify the chemical shifts and confirm the positions of deuterium (B1214612) incorporation.
Water Content by Karl Fischer Titration
This is the gold standard for accurately determining the water content in a solid sample.[6][7]
-
Instrumentation: A volumetric or coulometric Karl Fischer titrator. The coulometric method is preferred for very low water content (<1%).[7]
-
Analysis: A precisely weighed amount of the this compound standard is introduced into the titration cell. The instrument titrates the sample with Karl Fischer reagent until all water has reacted.
-
Data Analysis: The instrument software automatically calculates the percentage of water (w/w) in the sample.
Residual Solvent Analysis by Thermogravimetric Analysis (TGA)
TGA measures weight loss as a function of temperature and can indicate the presence of volatile residual solvents from the synthesis process.[8][9]
-
Instrumentation: A thermogravimetric analyzer.
-
Analysis: A small, accurately weighed sample of this compound is placed in the TGA furnace. The sample is heated at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Data Analysis: The resulting TGA curve shows the percentage of weight loss versus temperature. Weight loss at temperatures below the decomposition point of Rifapentine typically corresponds to the evaporation of moisture and residual solvents. For identification of the specific solvents, TGA can be coupled with a mass spectrometer (TGA-MS).[10][11]
By implementing these standardized analytical methods, researchers can independently verify the quality of their this compound standards, ensuring the integrity and reproducibility of their experimental data, regardless of the supplier.
References
- 1. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 2. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. usp-pqm.org [usp-pqm.org]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. Karl Fischer Titration in Pharmaceutical Analysis [analab.co.in]
- 8. improvedpharma.com [improvedpharma.com]
- 9. veeprho.com [veeprho.com]
- 10. mt.com [mt.com]
- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
Assessing the Linearity and Range of Rifapentine Calibration Curves: A Comparison of Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the linearity and dynamic range of Rifapentine calibration curves using its deuterated analog, Rifapentine-D8, as an internal standard. The performance is contrasted with alternative internal standards to aid researchers in selecting the most appropriate method for their analytical needs. The information presented is based on experimental data from published studies and focuses on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, a common technique for the quantification of pharmaceuticals in biological matrices.
Comparison of Analytical Performance
The choice of an internal standard is critical for the accuracy and precision of bioanalytical methods. An ideal internal standard mimics the analyte's behavior during sample preparation and analysis, thus compensating for variability. Deuterated standards, such as this compound, are often considered the gold standard due to their similar physicochemical properties to the analyte.
The following table summarizes the performance characteristics of Rifapentine quantification using different internal standards, as reported in various studies. While direct data for this compound as an internal standard for Rifapentine was not explicitly available in the reviewed literature, data for the closely related deuterated standards, Rifapentine-D9 and 25-desacetyl this compound, are presented as a strong proxy.
| Internal Standard | Analyte | Matrix | Linear Range (ng/mL) | Correlation Coefficient (r²) | Analytical Method |
| Rifapentine-D9 | Rifapentine | Human Plasma | 60.061 - 8008.134 | > 0.99 | LC-MS/MS[1][2] |
| 25-desacetyl this compound | 25-desacetyl rifapentine | Human Plasma | 30.000 - 4000.015 | > 0.99 | LC-MS/MS[1][2] |
| [²H₃]rifampin | Rifapentine | Dried Blood Spots | 50 - 80,000 | Not explicitly stated, but curve fits a quadratic regression with 1/x² weighting | LC-MS/MS[3] |
| Not specified | Rifapentine | Human Milk | 2.00 - 2000 | 0.9995 | LC-MS/MS[4] |
Key Observations:
-
Wide Dynamic Range: The use of deuterated internal standards allows for the quantification of Rifapentine over a wide concentration range, accommodating various clinical and research scenarios.[1][3]
-
Excellent Linearity: High correlation coefficients (r² > 0.99) are consistently achieved, indicating a strong linear relationship between the analyte concentration and the instrument response.[1][4]
-
Alternative Internal Standards: In the absence of a deuterated analog of the parent drug, isotopically labeled structural analogs, such as [²H₃]rifampin, can serve as a viable alternative.[3]
Experimental Protocols
The following is a generalized experimental protocol for the determination of Rifapentine in biological matrices using LC-MS/MS with a deuterated internal standard. This protocol is a composite based on methodologies described in the cited literature.[1][3][5]
1. Sample Preparation:
-
Protein Precipitation: To 50 µL of plasma sample, add a precipitating agent (e.g., methanol (B129727) or acetonitrile) containing the internal standard (e.g., this compound).
-
Vortex and Centrifuge: Vortex the mixture to ensure thorough mixing and then centrifuge to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the clear supernatant to a new tube or a 96-well plate for analysis.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: Inject an aliquot of the prepared sample onto a C18 analytical column (e.g., Supelco discovery C18, 10 cm × 4.6 mm, 5 µm).[1][2] Use a mobile phase gradient consisting of an aqueous component (e.g., 10 mM ammonium (B1175870) formate) and an organic component (e.g., acetonitrile/methanol mixture) to separate the analyte from other matrix components.
-
Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for both Rifapentine and the internal standard (e.g., this compound) using Multiple Reaction Monitoring (MRM).
3. Calibration Curve Construction:
-
Prepare a series of calibration standards by spiking known concentrations of Rifapentine into a blank biological matrix.
-
Process the calibration standards alongside the unknown samples using the same sample preparation procedure.
-
Plot the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient of the calibration curve.
Workflow for Assessing Calibration Curve Linearity
The following diagram illustrates the typical workflow for establishing and assessing the linearity of a calibration curve in a bioanalytical method.
Caption: Experimental workflow for calibration curve assessment.
Conclusion
The use of deuterated internal standards, such as this compound or its close analogs, provides a robust and reliable method for the quantification of Rifapentine in various biological matrices. These internal standards ensure excellent linearity over a wide dynamic range, which is essential for accurate pharmacokinetic and toxicokinetic studies in drug development. When a deuterated analog of the parent drug is not available, other isotopically labeled compounds with similar structural properties can be considered as suitable alternatives. The choice of the internal standard and the validation of the analytical method should always be guided by regulatory requirements and the specific needs of the research being conducted.
References
- 1. japsonline.com [japsonline.com]
- 2. japsonline.com [japsonline.com]
- 3. Quantification of Rifapentine, a Potent Antituberculosis Drug, from Dried Blood Spot Samples Using Liquid Chromatographic-Tandem Mass Spectrometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of the Rifamycin Antibiotics Rifabutin, Rifampin, Rifapentine and their Major Metabolites in Human Plasma via Simultaneous Extraction Coupled with LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Rifapentine-D8: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of Rifapentine-D8, ensuring compliance and minimizing risk.
Core Principles of this compound Disposal
This compound, a deuterated analog of the antibiotic Rifapentine, should be handled with the same precautions as its non-deuterated counterpart. The fundamental principle is to treat it as a hazardous chemical waste and avoid any release into the environmental sewer systems.[1][2] Discharge into the environment must be strictly avoided.[1]
Step-by-Step Disposal Procedures
Adherence to the following procedural steps is essential for the safe disposal of this compound:
-
Personal Protective Equipment (PPE): Before handling this compound for disposal, it is imperative to wear appropriate PPE, including chemical-resistant gloves, protective clothing, and eye protection.[1][3] In situations where dust or aerosols may be generated, respiratory protection is also required.
-
Waste Collection:
-
Collect this compound waste in suitable, closed, and clearly labeled containers.
-
For spill clean-up, use an absorbent material to sweep up the substance, place it in a designated container, and hold for disposal. Avoid raising dust during this process.
-
-
Disposal Methods: The primary methods for the disposal of this compound involve chemical destruction or incineration. These processes should be conducted by a licensed and approved waste disposal plant.
-
Incineration: A preferred method is controlled incineration with flue gas scrubbing to neutralize harmful emissions. Alternatively, the material can be dissolved or mixed with a suitable combustible solvent and then incinerated in a chemical incinerator equipped with an afterburner and scrubber.
-
Licensed Chemical Destruction Plant: Another viable option is to transfer the waste to a licensed facility specializing in chemical destruction.
-
-
Disposal of Empty Containers:
-
Empty containers that held this compound must be managed as hazardous waste until properly decontaminated.
-
Containers can be triple-rinsed with an appropriate solvent. The first rinseate must be collected and disposed of as hazardous waste. For highly toxic substances, the first three rinses should be collected.
-
After thorough rinsing and drying, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or offered for recycling or reconditioning.
-
Quantitative Data Summary
| Parameter | Guideline | Source |
| Container Rinsing | Collect the first rinse (or first three for highly toxic materials) as hazardous waste. | |
| Spill Management | For small spills (less than 4 liters) of volatile organic solvents, evaporation may be an option under strictly controlled conditions if other disposal methods are unavailable. | |
| Storage Limit | Do not store more than 10 gallons of hazardous waste in a laboratory. | |
| Disposal Timeline | Turn over filled waste containers to Environmental Health & Safety (EHS) within 3 days of the fill date. |
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Handling and Storage Precautions
To minimize waste generation and ensure safety, adhere to the following handling and storage practices:
-
Ventilation: Always handle this compound in a well-ventilated area to avoid the formation of dust and aerosols.
-
Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials and foodstuffs.
-
Ignition Sources: Use non-sparking tools and prevent fire caused by electrostatic discharge.
By following these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Rifapentine-D8
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent compounds like Rifapentine-D8. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment. By adhering to these procedural steps, laboratories can minimize exposure risks and ensure the safe and effective use of this compound.
Essential Safety and Handling Precautions
This compound, a deuterated analog of the antibiotic Rifapentine, should be handled with care due to its potential hazards, including skin, eye, and respiratory irritation.[1][2] While a specific Occupational Exposure Limit (OEL) for this compound has not been established, the OEL for Rifapentine is 125 μg/m³, which should be used as a conservative guideline for handling its deuterated form.[3][4]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure. The following table summarizes the recommended PPE for various laboratory tasks involving this compound.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work | - Safety glasses with side shields- Laboratory coat- Closed-toe shoes | - Nitrile gloves |
| Handling of Powders/Solids | - Full-face respirator with appropriate particulate filters (e.g., N95 or P100)- Chemical-resistant coveralls or suit- Double-gloving (e.g., nitrile or neoprene) | - Chemical-resistant boots or shoe covers- Head covering |
| Handling of Liquids/Solutions | - Chemical splash goggles or a face shield- Chemical-resistant gloves (e.g., butyl rubber, Viton®)- Chemical-resistant apron over a lab coat | - Elbow-length gloves for mixing and loading |
| Equipment Cleaning & Decontamination | - Chemical splash goggles or a face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron | - Respirator (if aerosols or vapors may be generated) |
Note: Always consult the manufacturer's instructions for the proper use, cleaning, and maintenance of PPE.
Operational Plan: From Receipt to Use
A clear, step-by-step plan for the handling of this compound is essential to prevent contamination and ensure user safety.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
The compound should be stored in a tightly sealed container in a designated, well-ventilated, and restricted-access area.
-
Recommended storage temperatures are between -20°C and 2-8°C.[5][6] Always refer to the supplier's specific storage instructions.
Preparation and Handling
-
All handling of this compound powder must be conducted in a certified chemical fume hood, biological safety cabinet, or a glove box to avoid the generation and inhalation of dust.[6]
-
Designate a specific area within the containment unit for handling the compound.
-
Before starting, assemble all necessary equipment, including pre-weighed empty vials, solvents, and pipettes.
-
Use disposable weigh boats and spatulas for transferring the powder.
-
When preparing solutions, slowly add the solvent to the compound to prevent splashing.
Experimental Procedures
-
Conduct all manipulations of the compound within the designated and contained handling area.
-
Avoid direct contact with skin and eyes.[7]
-
Use wet-wiping techniques with an appropriate decontamination solution (e.g., 70% ethanol) for cleaning surfaces within the containment unit during and after the procedure.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
All solid waste contaminated with this compound, including gloves, weigh boats, and paper towels, should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, labeled, and sealed hazardous waste container.
Disposal Method
-
The primary recommended disposal method for pharmaceutical waste is high-temperature incineration by a licensed hazardous waste disposal company.[7][8]
-
Never dispose of this compound down the drain or in regular trash.[8]
Container Disposal
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.
-
After rinsing, obliterate or remove all labels from the empty container before disposing of it as regular laboratory glass or plastic waste, in accordance with institutional guidelines.
Quantitative Data Summary
| Parameter | Value | Reference |
| Occupational Exposure Limit (OEL) for Rifapentine | 125 μg/m³ | [3][4] |
| Storage Temperature | -20°C to 8°C | [5][6] |
Visualizing the Workflow
To further clarify the procedural steps, the following diagrams illustrate the safe handling workflow and the PPE selection process.
References
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. usp-pqm.org [usp-pqm.org]
- 4. benchchem.com [benchchem.com]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 6. Hazardous-Drug API Powder Safety | Labcompare [labcompare.com]
- 7. HANDLING OF POTENT MOLECULES (CATEGORY-IV) – PharmaGuideHub [pharmaguidehub.com]
- 8. Disposal of pharmaceutical waste [orionpharma.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
